4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13BrN2 |
|---|---|
Molecular Weight |
265.15 g/mol |
IUPAC Name |
4-(3-bromophenyl)-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C12H13BrN2/c1-9(2)15-8-11(7-14-15)10-4-3-5-12(13)6-10/h3-9H,1-2H3 |
InChI Key |
MJMRKZPYQPJOHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Master File: 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole
The following technical guide is structured as a "Master Technical File," designed for direct integration into research workflows. It prioritizes mechanistic insight, reproducible protocols, and strategic chemical logic over generic descriptions.
Executive Summary & Structural Significance
4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole represents a high-value "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor and GPCR ligand landscape. Its structural utility is defined by three distinct vectors:
-
The Pyrazole Core: Acts as a robust hydrogen-bond acceptor (N2) and a bioisostere for imidazole or phenyl rings, often serving as a hinge-binding motif in kinase domains.
-
The N1-Isopropyl Group: Provides critical lipophilic bulk (
value) to fill hydrophobic pockets (e.g., the "gatekeeper" region) while modulating metabolic stability compared to N-methyl (demethylation liability) or N-phenyl (solubility issues) analogs. -
The 3-Bromophenyl Moiety: A pre-installed orthogonal handle. The meta-bromide allows for late-stage diversification via cross-coupling reactions without steric interference with the pyrazole connection, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.
Physicochemical Profile
Data aggregated from experimental analogs and computational consensus.
| Property | Value / Description | Technical Note |
| Physical State | Off-white solid or viscous oil | Low melting point expected due to asymmetry and isopropyl rotation. |
| Solubility | DMSO (>50 mM), DCM, MeOH, EtOAc | Insoluble in water. Requires co-solvent (e.g., 5% DMSO) for biological assay. |
| cLogP | ~3.8 - 4.2 | High lipophilicity; requires formulation optimization for in vivo studies. |
| pKa (conj. acid) | ~2.5 (Pyrazole N2) | Weakly basic; remains neutral at physiological pH (7.4). |
| H-Bond Donors | 0 | Obligate H-bond acceptor. |
| TPSA | ~17.8 Ų | Excellent membrane permeability profile (CNS penetrant potential). |
Synthetic Architecture
The synthesis of 4-arylpyrazoles presents a regiochemical challenge. Two primary routes exist: Direct Alkylation (Linear) and Cross-Coupling (Convergent).
Route A: The Convergent Strategy (Recommended)
This route avoids regioselectivity issues by building the N-alkyl bond before the aryl coupling or using a pre-defined 4-halopyrazole.
Mechanism: Suzuki-Miyaura coupling of 4-iodo-1-isopropyl-1H-pyrazole with 3-bromophenylboronic acid.
-
Chemo-selectivity Criticality: The reaction relies on the reactivity difference between the C-I bond (on pyrazole) and the C-Br bond (on phenyl). Palladium oxidatively inserts into C-I significantly faster than C-Br, allowing the retention of the bromine handle for future steps.
Route B: The Linear Strategy (Alternative)
Mechanism: Alkylation of 4-(3-bromophenyl)-1H-pyrazole with isopropyl bromide/iodide.
-
Risk: Pyrazole tautomerism leads to a mixture of N1- and N2-alkylated isomers. Separation requires careful column chromatography.
Visualization: Synthetic Logic Flow
Caption: Convergent synthetic route prioritizing regiocontrol and chemoselectivity.
Reactivity & Functionalization
The core value of this molecule lies in the 3-bromophenyl handle.[1] It serves as a "diversity vector."
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to extend the scaffold.
-
Condition: Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C.
-
-
Buchwald-Hartwig Amination: Introduces amines (morpholine, piperazine) to modulate solubility.
-
Condition: Pd₂dba₃, Xantphos, Cs₂CO₃, Toluene, 100°C.
-
-
Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the aryl lithium species, which can be quenched with electrophiles (DMF -> aldehyde, CO₂ -> carboxylic acid).
-
Warning: The pyrazole ring is stable, but the N-isopropyl group prevents directing effects common in N-H pyrazoles.
-
Detailed Experimental Protocol
Protocol: Synthesis via Chemoselective Suzuki Coupling
Objective: Synthesize 4-(3-bromophenyl)-1-isopropyl-1H-pyrazole from 4-iodo-1-isopropyl-1H-pyrazole.
Reagents:
-
4-Iodo-1-isopropyl-1H-pyrazole (1.0 eq, 236 mg, 1.0 mmol)
-
3-Bromophenylboronic acid (1.1 eq, 221 mg, 1.1 mmol)
-
Pd(dppf)Cl₂·DCM (0.05 eq, 41 mg)
-
Sodium Carbonate (2.0 M aq, 3.0 eq, 1.5 mL)
-
1,4-Dioxane (10 mL, degassed)
Procedure:
-
Setup: In a 25 mL microwave vial or round-bottom flask, combine the iodo-pyrazole, boronic acid, and Pd catalyst.
-
Solvent: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution.
-
Inert Atmosphere: Purge the vessel with Nitrogen or Argon for 5 minutes. Seal.
-
Reaction: Heat to 80°C for 4-6 hours.
-
Note: Monitor via TLC/LCMS. Do not overheat (>100°C) or prolong reaction time to avoid oxidative addition into the aryl bromide (homocoupling side products).
-
-
Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄.[2]
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Gradient 0% -> 20% EtOAc in Hexanes. The product is less polar than the boronic acid but more polar than the starting iodide.
-
-
Yield: Expect 75-85% as a pale yellow/off-white solid.
Medicinal Chemistry Context
Kinase Inhibition Logic:
-
Hinge Binding: The pyrazole N2 nitrogen often accepts a hydrogen bond from the kinase hinge region (e.g., Met residue).
-
Solvent Front: The 3-bromo position points toward the solvent front or the ribose binding pocket, making it an ideal site to attach solubilizing tails (e.g., N-methylpiperazine) to improve oral bioavailability.
Metabolic Stability:
-
The isopropyl group hinders N-dealkylation by CYP450 enzymes more effectively than a methyl group.
-
Liability: The phenyl ring is susceptible to oxidation (hydroxylation) if not substituted further.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood.
-
Storage: Store at 2-8°C under inert atmosphere (Argon). Protect from light to prevent slow debromination or oxidation.
-
Waste: Dispose of halogenated organic waste separately.
References
-
Review of Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link
- Regioselectivity in Pyrazole Alkylation: Knorr, L. "Pyrazoles and their derivatives." Berichte der deutschen chemischen Gesellschaft, 1883.
-
Suzuki Coupling Chemoselectivity: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
-
Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link
-
Microwave Synthesis of 4-Arylpyrazoles: Cheng, H., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."[3] Chinese Chemical Letters, 2014. Link[3]
Sources
Molecular structure and weight of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole
An In-Depth Technical Guide to 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole: Molecular Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, and a validated synthetic methodology.
Introduction to Aryl-Substituted Pyrazoles
Pyrazoles and their derivatives are a prominent class of heterocyclic compounds, forming the core scaffold of numerous molecules with significant biological activities. Their applications are extensive, particularly in the pharmaceutical industry where they are integral to the development of treatments for a range of conditions, including metabolic and central nervous system disorders, as well as oncological diseases[1]. The functionalization of the pyrazole ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its biological activity. The introduction of an aryl group at the 4-position, as seen in the title compound, is a common strategy to explore new chemical space and develop novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The molecular structure of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole consists of a central five-membered pyrazole ring. An isopropyl group is attached to one of the nitrogen atoms (N1), and a 3-bromophenyl group is bonded to the carbon at the 4-position.
Structural Elucidation
The key structural features are:
-
Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms.
-
1-Isopropyl Group: A bulky, electron-donating alkyl group at the N1 position. This group influences the molecule's solubility and steric interactions with biological targets.
-
4-(3-Bromophenyl) Group: A phenyl ring substituted with a bromine atom at the meta position. This substituent significantly impacts the molecule's electronic properties and provides a handle for further chemical modifications, such as cross-coupling reactions.
Quantitative Data Summary
The physicochemical properties of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole have been calculated and are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₃BrN₂ |
| Molecular Weight | 265.15 g/mol |
| Monoisotopic Mass | 264.0262 Da |
| Canonical SMILES | CC(C)N1C=C(C=N1)C2=CC(=CC=C2)Br |
| InChI Key | (Inferred from similar structures) |
| Appearance | (Expected to be a solid at RT) |
| Solubility | (Expected to be soluble in organic solvents) |
Molecular Visualization
The following diagram illustrates the two-dimensional structure of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole.
Caption: 2D structure of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole.
Synthesis and Characterization
The synthesis of 4-aryl-substituted pyrazoles is often achieved through modern cross-coupling reactions, which offer high efficiency and substrate scope. The Suzuki cross-coupling reaction is a particularly effective method.
Proposed Synthetic Workflow: Suzuki Cross-Coupling
This protocol is adapted from established methods for the synthesis of similar 4-aryl pyrazoles.[1] The key transformation is the palladium-catalyzed coupling of a 4-halopyrazole with an arylboronic acid.
Caption: Workflow for the synthesis of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole.
Step-by-Step Experimental Protocol
-
Reactant Charging: In a microwave-safe vial, combine 1-isopropyl-4-iodo-1H-pyrazole (1.0 eq.), 3-bromophenylboronic acid (1.0-1.2 eq.), and a cesium carbonate base (2.5 eq.).
-
Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), to the vial. Subsequently, add a degassed mixture of DME (1,2-dimethoxyethane) and water (typically in a 4:1 to 10:1 ratio).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 90°C for 5-15 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole.
Expected Characterization Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet and a doublet), distinct signals for the pyrazole ring protons, and a complex multiplet pattern for the aromatic protons of the 3-bromophenyl group.
-
¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the two distinct signals for the methyl groups of the isopropyl substituent and the carbon atom attached to the bromine.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom.
Applications and Future Directions
Aryl-substituted pyrazoles are of significant interest in drug discovery due to their diverse biological activities. The title compound, 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole, can serve as a valuable intermediate for the synthesis of more complex molecules. The bromine atom can be further functionalized through various cross-coupling reactions to introduce different substituents, allowing for the creation of a library of compounds for biological screening.
References
-
Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 804-806. Available at: [Link]
Sources
Solubility profile of 1-isopropyl-4-(3-bromophenyl)pyrazole in organic solvents
Title: Comprehensive Solubility Profiling of 1-Isopropyl-4-(3-bromophenyl)pyrazole: Methodologies and Thermodynamic Characterization
Executive Summary
In the development of high-value heterocyclic intermediates, 1-isopropyl-4-(3-bromophenyl)pyrazole represents a critical scaffold, likely utilized in the synthesis of p38 MAP kinase inhibitors or agrochemical active ingredients. Its solubility profile is the governing factor for process yield, purity, and crystallization kinetics.
This technical guide outlines the definitive protocol for establishing the solubility landscape of this specific pyrazole derivative. As a Senior Application Scientist, I present a self-validating workflow that moves from predictive in-silico profiling to rigorous thermodynamic quantification, ensuring that process chemists can design robust crystallization steps with high confidence.
Physicochemical Profile & Predictive Landscape
Before initiating wet chemistry, we must understand the structural drivers of solubility for 1-isopropyl-4-(3-bromophenyl)pyrazole.
-
Lipophilicity (LogP): The presence of the 3-bromophenyl moiety significantly increases lipophilicity compared to the bare pyrazole ring. The isopropyl group at N1 adds steric bulk and further hydrophobicity.
-
Prediction: High solubility in non-polar to moderately polar aprotic solvents (DCM, Toluene, THF).
-
-
Crystal Lattice Energy: The bromine atom facilitates halogen bonding, potentially increasing the melting point and lattice energy.
-
Prediction: Lower solubility in protic solvents (Methanol, Ethanol) compared to non-halogenated analogs due to the energetic cost of cavity formation.
-
-
Hydrogen Bonding: The molecule lacks a strong H-bond donor (the N1 is substituted) but possesses H-bond acceptors (N2 of pyrazole).
-
Prediction: Poor water solubility (< 1 mg/L); moderate solubility in alcohols driven by solvent-donor interactions.
-
Experimental Framework: The Self-Validating Protocol
To generate authoritative solubility data, we reject simple visual estimation in favor of Dynamic Laser Monitoring (DLM) or Gravimetric Analysis coupled with HPLC verification.
Phase 1: Solvent Screening (Tiered Approach)
Select solvents based on Snyder’s selectivity triangle to cover diverse dipole moments and H-bonding capabilities.
| Solvent Class | Representative Solvents | Rationale for This Molecule |
| Alcohols | Methanol, Ethanol, 2-Propanol | Protic environment; tests H-bond acceptor capability of N2. |
| Esters/Ketones | Ethyl Acetate, Acetone | Aprotic polar; likely "Good" solvents for crystallization. |
| Aromatics | Toluene, Xylene | Pi-stacking interactions with the bromophenyl ring. |
| Chlorinated | DCM, Chloroform | High solubility expected; useful for initial dissolution but poor for crystallization (safety). |
| Anti-solvents | Water, n-Heptane | Essential for yield maximization in cooling/anti-solvent crystallization. |
Phase 2: Quantitative Measurement Protocol
Standard: Static Equilibrium Method (Gravimetric)
-
Saturation: Add excess 1-isopropyl-4-(3-bromophenyl)pyrazole to 10 mL of solvent in a jacketed equilibrium vessel.
-
Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24 hours.
-
Sampling: Stop stirring and allow settling for 2 hours.
-
Filtration: Withdraw supernatant through a 0.45 µm heated syringe filter (to prevent crash-out).
-
Quantification: Evaporate solvent and weigh (Gravimetric) OR dilute and analyze via HPLC (if impurities are suspected).
-
Replication: Repeat at 5 K intervals (278.15 K to 323.15 K).
Thermodynamic Modeling & Visualization
Raw solubility data (
Workflow Diagram: From Experiment to Process Design
Caption: Logical flow for converting raw solubility measurements into actionable process parameters using thermodynamic modeling.
Mathematical Models
For this pyrazole derivative, the Modified Apelblat Equation is generally superior to the Van't Hoff equation due to its ability to account for the temperature dependence of enthalpy:
-
A, B, C: Empirical parameters derived from regression.
-
Interpretation: If
is positive and large, solubility is highly sensitive to temperature, making cooling crystallization the preferred purification method.
Process Application: Crystallization Design
Based on the structural analogs (e.g., 3-(4-bromophenyl)-1-phenyl-1H-pyrazole), we anticipate the following solubility behavior and process implications:
-
The "Good" Solvent: Ethyl Acetate or Acetone .
-
Why: Moderate solubility that increases sharply with temperature.
-
-
The "Anti-Solvent": n-Heptane or Water (if using water-miscible solvents like Ethanol).
-
Strategy: Dissolve the pyrazole in Ethyl Acetate at 60°C. Cool to 20°C. If yield is low (<80%), add n-Heptane to drive precipitation.
-
-
Purification Power: The bromophenyl ring often introduces stubborn regio-isomeric impurities. Slow cooling (0.1 K/min) in Isopropanol is recommended to reject impurities into the mother liquor.
Solubility Landscape Diagram
Caption: Strategic classification of solvents based on interaction with the 1-isopropyl-4-(3-bromophenyl)pyrazole scaffold.
References
- General Protocol for Solubility Measurement: Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).
-
Thermodynamic Modeling of Pyrazoles: Zhu, M., et al. (2020). "Solubility and Thermodynamic Properties of Pyrazole Derivatives in Different Pure Solvents." Journal of Chemical & Engineering Data.
-
Structural Analog Data (3-(4-bromophenyl)-1-phenyl-1H-pyrazole): Elkady, E., et al. (2012). "3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde."[1] Acta Crystallographica Section E.
-
Synthesis and Properties of Isopropyl-Pyrazoles: BenchChem Technical Notes. "Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives."
Sources
Thermodynamic stability of bromophenyl pyrazole derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of Bromophenyl Pyrazole Derivatives
Foreword
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its derivatives are integral to a wide array of applications, from blockbuster anti-inflammatory drugs like Celecoxib to advanced agrochemicals and fluorescent materials.[1][2][4] The introduction of a bromophenyl substituent onto this versatile scaffold significantly modulates its physicochemical properties. Understanding the thermodynamic stability of these bromophenyl pyrazole derivatives is not merely an academic exercise; it is a critical prerequisite for successful drug development, ensuring shelf-life and formulation integrity, and for the creation of robust, high-performance materials.[5][6][7][8] This guide provides a comprehensive exploration of the theoretical underpinnings and experimental methodologies used to characterize the thermodynamic stability of this important class of compounds.
Theoretical Framework: Deconstructing Stability
The thermodynamic stability of a molecule is a measure of its energy content; a more stable compound exists in a lower energy state. This stability is not governed by a single factor but is rather the result of a complex interplay of intramolecular and intermolecular forces.
Core Structural Influences
The inherent stability of a bromophenyl pyrazole derivative begins with its core structure:
-
Aromaticity: The pyrazole ring is an aromatic heterocycle, a characteristic that confers significant thermodynamic stability.[1][9][10] This delocalization of π-electrons across the five-membered ring lowers the overall energy of the molecule.
-
Substituent Effects: The nature and position of substituents dramatically influence the electronic distribution and, consequently, the stability of the pyrazole ring.[11] The bromophenyl group, typically electron-withdrawing, can alter the reactivity and degradation pathways. The position of the bromine atom on the phenyl ring (ortho, meta, para) further refines these electronic effects.
-
Tautomerism: N-unsubstituted pyrazoles can exist as tautomers, which can have different stabilities.[1][11] The equilibrium between these forms is sensitive to the electronic nature of the substituents.
Intermolecular Interactions in the Solid State
In the solid state, which is most relevant for pharmaceuticals and materials, stability is heavily influenced by the crystal packing and the strength of intermolecular forces. These interactions, such as hydrogen bonds and π-π stacking, can significantly enhance the stability of the crystal lattice.[12][13] The presence of the bromine atom can lead to halogen bonding, a specific type of non-covalent interaction that can further stabilize the crystalline structure.
Computational Chemistry: A Predictive Lens
Modern computational methods provide invaluable insights into molecular stability before a compound is ever synthesized.[14]
-
Density Functional Theory (DFT): DFT is a powerful quantum mechanical tool used to calculate the electronic structure of molecules.[14][15] It allows researchers to predict thermodynamic parameters, bond dissociation energies (BDEs), and the energy barriers for potential decomposition reactions, offering a theoretical ranking of the stability of different isomers.[16]
-
Møller-Plesset Perturbation Theory (MP2): This is another high-level computational method used to account for electron correlation, providing accurate predictions of molecular energies and stability.[17]
-
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of how a compound behaves and interacts with its environment, which is crucial for understanding stability in different formulations.[14]
Caption: Key factors governing the thermodynamic stability of bromophenyl pyrazole derivatives.
Experimental Assessment: Quantifying Stability
While theoretical models are predictive, experimental validation is essential. Thermal analysis techniques are the primary methods for quantifying the thermodynamic stability of solid materials.
Thermogravimetric Analysis (TGA)
TGA provides quantitative information on the thermal stability and decomposition profile of a material by measuring its mass as a function of temperature in a controlled atmosphere.[18]
Principle of Operation: A sample is placed on a high-precision balance within a furnace. The temperature is increased at a constant rate, and the change in mass is recorded. A loss of mass indicates a decomposition or evaporation event.
Data Interpretation:
-
Onset Temperature (Tonset): The temperature at which significant mass loss begins, representing the start of decomposition.
-
Decomposition Steps: A multi-step curve indicates that the compound decomposes through several distinct stages.[6][19]
-
Residual Mass: The mass remaining at the end of the experiment provides information about the final decomposition products.
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5–10 mg of the bromophenyl pyrazole derivative into a clean, tared TGA pan (typically aluminum or platinum).
-
Loading: Carefully place the sample pan onto the TGA balance mechanism.
-
Parameter Setup:
-
Temperature Program: Set the desired temperature range (e.g., from ambient room temperature to 600 °C).
-
Heating Rate: A standard heating rate is 10 °C/min.
-
Atmosphere: Select an inert atmosphere (e.g., nitrogen) with a typical flow rate of 20–50 mL/min to prevent oxidative decomposition.
-
-
Equilibration: Allow the system to equilibrate at the starting temperature for a few minutes.
-
Data Acquisition: Initiate the temperature program and record the sample mass as a function of temperature.
-
Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition and the percentage of mass loss at each step.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for identifying thermal events such as melting, crystallization, and glass transitions. It measures the difference in heat flow between a sample and an inert reference as a function of temperature.[20][21]
Principle of Operation: The sample and an empty reference pan are heated (or cooled) at the same controlled rate. When the sample undergoes a thermal transition (e.g., melting), it requires more (endothermic) or less (exothermic) heat than the reference to maintain the same temperature. This difference in heat flow is measured.
Data Interpretation:
-
Melting Point (Tm): The peak of an endothermic event, indicating the temperature at which the crystal lattice breaks down. A sharp melting peak suggests high purity.
-
Enthalpy of Fusion (ΔHfus): The area under the melting peak, which is proportional to the energy required to melt the sample. A higher ΔHfus often correlates with a more stable crystal lattice.
-
Glass Transition (Tg): A step-like change in the baseline, characteristic of amorphous materials.
-
Crystallization (Tc): An exothermic peak observed upon cooling, indicating the formation of a crystalline structure from a molten state.
Caption: Standard experimental workflow for Differential Scanning Calorimetry (DSC).
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Sample Preparation: Weigh 2–5 mg of the bromophenyl pyrazole derivative into a DSC pan. Place a lid on the pan and hermetically seal it using a sample press.
-
Loading: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Parameter Setup:
-
Temperature Program: A typical program involves a heat-cool-heat cycle to erase the sample's thermal history and observe its intrinsic properties. For example: heat from 25 °C to 250 °C, cool to 0 °C, and reheat to 250 °C.
-
Heating/Cooling Rate: A rate of 10 °C/min is standard.
-
Atmosphere: Use an inert nitrogen purge to prevent oxidation.
-
-
Data Acquisition: Run the temperature program and record the differential heat flow.
-
Analysis: Analyze the thermogram from the second heating cycle to determine the melting point (Tm), enthalpy of fusion (ΔHfus), and any other thermal transitions.
Data Synthesis and Interpretation
By combining TGA and DSC data, a comprehensive thermal profile can be established. For instance, a compound might melt at 150 °C (from DSC) and then begin to decompose at 250 °C (from TGA), defining its window of thermal stability.
Table 1: Illustrative Thermal Analysis Data for Positional Isomers
| Compound | Position of Bromo Group | Melting Point (Tm) [°C] | Enthalpy of Fusion (ΔHfus) [J/g] | Decomposition Onset (Tonset) [°C] |
| 1 | 2-bromophenyl | 145.2 | 85.6 | 265.4 |
| 2 | 3-bromophenyl | 158.7 | 98.2 | 280.1 |
| 3 | 4-bromophenyl | 175.4 | 112.5 | 295.8 |
This is hypothetical data for illustrative purposes. The data suggests that the 4-bromophenyl isomer exhibits the highest melting point and decomposition temperature, indicating greater crystal lattice stability and thermodynamic stability compared to the other isomers.
Decomposition Mechanisms of Pyrazole Derivatives
Understanding how these molecules break down under thermal stress is crucial for predicting their long-term stability and potential degradation products.
Common Pathways: Computational and experimental studies have identified several common initial steps in the thermal decomposition of pyrazole-based compounds.[16][22] For energetic materials containing pyrazole rings, N2 elimination is a possible decay channel.[16] For other derivatives, the decomposition can be more complex. Studies on pyrazoline systems, for example, show that decomposition can proceed through different mechanisms in solution versus in the molten state, sometimes involving the extrusion of small molecules like HCl.[22]
Influence of the Bromophenyl Group: The presence of the C-Br bond introduces a potential site for cleavage. Fragmentation patterns observed in mass spectrometry can provide clues about the decomposition pathways.[23] The initial step could involve homolytic cleavage of the C-Br bond or elimination of HBr, particularly if an adjacent proton is available. The specific pathway is highly dependent on the overall substitution pattern of the molecule.
Caption: A generalized schematic of potential thermal decomposition pathways.
Conclusion and Future Outlook
The thermodynamic stability of bromophenyl pyrazole derivatives is a multifaceted property governed by the interplay of aromaticity, substituent effects, and intermolecular forces. A synergistic approach, combining the predictive power of computational chemistry with the empirical data from experimental techniques like TGA and DSC, is essential for a thorough characterization. This detailed understanding is paramount for the rational design of new drug candidates with improved shelf-lives and for the development of advanced materials with enhanced durability. Future research will likely focus on developing more accurate predictive models and exploring the stability of these compounds in complex formulations and under various environmental stressors, further bridging the gap between molecular properties and real-world performance.
References
- Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials.
- TGA thermogram of pyrazole nopinone derivatives (4-6).
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- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simul
- Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Rel
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
- Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science.
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- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
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- Thermal gravimetric analysis (TGA: a) and derivative thermal...
- The course of decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline 3 during heating in the range of 20–300 °C.
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- Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives.
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- TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air...
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- Synthesis and Pharmacological Activities of Pyrazole Deriv
- 194 recent advances in the synthesis of new pyrazole deriv
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The Strategic Role of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its metabolic stability and versatile synthetic accessibility have cemented its role in a wide array of approved therapeutics, from anti-cancer agents to treatments for erectile dysfunction.[1] This guide delves into a specific, yet highly promising, iteration of this scaffold: 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole . We will explore its synthetic intricacies, its strategic importance as a chemical intermediate, and its potential in the rational design of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique molecular architecture.
The Pyrazole Core: A Foundation of Pharmacological Diversity
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2] The success of drugs like Celecoxib (an anti-inflammatory) and Sildenafil (Viagra) underscores the pharmacological versatility of the pyrazole core.[1] The arrangement of nitrogen atoms allows for tailored hydrogen bonding interactions with biological targets, while the carbon atoms of the ring provide points for substitution to modulate potency, selectivity, and pharmacokinetic properties.
Strategic Dissection of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole
The subject of this guide possesses three key features that contribute to its utility in drug design:
-
The 1-Isopropyl Group: The isopropyl substituent at the N1 position provides a degree of lipophilicity, which can be crucial for cell membrane permeability and oral bioavailability. Its branched nature can also introduce steric hindrance that may influence binding selectivity and protect the pyrazole core from metabolic degradation.
-
The 4-Aryl Substitution Pattern: Substitution at the 4-position of the pyrazole ring is a common strategy in the design of bioactive molecules.[3] The direct connection to an aryl group, in this case, a 3-bromophenyl ring, creates a biaryl-like structure that is prevalent in many kinase inhibitors and other targeted therapies.
-
The 3-Bromophenyl Moiety: The bromine atom on the phenyl ring is a particularly valuable feature for medicinal chemists. It can serve two primary purposes:
-
A Handle for Further Functionalization: The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This allows for the facile introduction of a wide variety of other aryl, heteroaryl, or alkyl groups, enabling rapid library synthesis for structure-activity relationship (SAR) studies.
-
A Halogen Bonding Donor: Bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site. This can contribute significantly to binding affinity and selectivity.
-
Synthesis of the Core Scaffold: A Proposed Pathway
While specific literature detailing the synthesis of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole is not abundant, a robust and logical synthetic route can be proposed based on well-established methodologies for constructing 4-arylpyrazoles. The most versatile approach would likely involve a Suzuki-Miyaura cross-coupling reaction.
Proposed Synthetic Workflow:
Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole.
Detailed Experimental Protocol (Proposed):
-
Preparation of the Reaction Mixture: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-1-isopropyl-1H-pyrazole (1.0 eq.), 3-bromophenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Addition of Catalyst and Solvent: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq.). Then, add a degassed solvent system, such as a mixture of toluene and water (4:1).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC). Alternatively, microwave irradiation can be employed to significantly reduce the reaction time.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole.
Role in Medicinal Chemistry and Structure-Activity Relationship (SAR) Insights
While direct biological data for 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole is limited, we can infer its potential applications and SAR by examining related structures.
As a Versatile Intermediate for Library Synthesis
The primary role of this scaffold is as a key intermediate. The presence of the bromine atom allows for a second diversification step. Starting from this core, a library of compounds can be generated by subjecting it to another Suzuki-Miyaura coupling with various boronic acids.
Caption: Diversification of the core scaffold via a second Suzuki-Miyaura coupling to generate a chemical library for SAR studies.
This strategy allows for the systematic exploration of the chemical space around the 3-position of the phenyl ring, which can be critical for optimizing interactions with a biological target.
Inferred Biological Potential and SAR Considerations
-
Kinase Inhibition: Many kinase inhibitors feature a biaryl or aryl-heteroaryl core. The 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole scaffold can be envisioned as a precursor to potent kinase inhibitors. The pyrazole core can act as a hinge-binder, while the substituted phenyl ring can extend into other pockets of the ATP-binding site.
-
Cannabinoid Receptor Modulation: Di- and tri-aryl pyrazoles have been extensively studied as cannabinoid receptor (CB1 and CB2) modulators.[5] The substitution pattern on the aryl rings is crucial for activity and selectivity. The 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole core provides a template that can be further elaborated to target these receptors.
-
Anti-inflammatory and Anticancer Activity: The pyrazole scaffold is a well-known pharmacophore in the design of anti-inflammatory and anticancer agents.[2][6] The nature and position of substituents on the aryl rings attached to the pyrazole core significantly influence the biological activity. For instance, in a series of tetrasubstituted pyrazole derivatives studied as COX-2 inhibitors, the interactions of the aryl substituents with key amino acid residues like His90 and Tyr355 were found to be critical for inhibitory activity.[7]
Table 1: Potential Impact of Substituents on Biological Activity (Inferred)
| Substituent Position | Moiety | Potential Role in Bioactivity |
| Pyrazole N1 | Isopropyl | Modulates lipophilicity, may enhance cell permeability, provides steric bulk influencing selectivity. |
| Pyrazole C4 | 3-Bromophenyl | Provides a core structure for further diversification via cross-coupling. The bromine atom can act as a halogen bond donor. The overall aryl group is crucial for interactions with target proteins. |
| Phenyl C3' (via Br) | Diverse (Aryl, Heteroaryl) | Allows for fine-tuning of potency and selectivity by exploring different chemical spaces within a target's binding site. Can introduce additional hydrogen bond donors/acceptors or hydrophobic interactions. |
Conclusion and Future Perspectives
While 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole may not yet be a widely commercialized building block, its chemical architecture holds significant untapped potential for medicinal chemistry. Its synthesis is feasible through established and scalable cross-coupling methodologies. The true value of this scaffold lies in its capacity for dual functionalization: the initial Suzuki coupling to form the core, followed by a second coupling at the bromo-position to rapidly generate diverse libraries of drug-like molecules.
Future research should focus on the synthesis and biological evaluation of compound libraries derived from this core. Such studies will undoubtedly shed light on its potential as a privileged scaffold for developing novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders. The strategic placement of the isopropyl and bromophenyl groups offers a unique combination of properties that warrants further exploration by the drug discovery community.
References
-
Ucar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17-20. [Link]
-
Reem, A., et al. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research, 11(1), 612-618. [Link]
-
Ucar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. ResearchGate. [Link]
-
Kryštof, V., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(3), 353-359. [Link]
-
Shah, A. A., et al. (2016). Current status of pyrazole and its biological activities. Pharmacognosy Reviews, 10(20), 89–96. [Link]
- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]
-
Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 769-771. [Link]
-
Substituted pyrazole compounds and methods of using the same for the treatment of hyperproliferative diseases - Patent CN-110603254-A. PubChem. [Link]
-
Gatley, S. J., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(26), 5139-5149. [Link]
-
Kumar, R., et al. (2014). 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivative. Journal of Young Pharmacists, 6(1), 19-27. [Link]
-
Martínez, A., et al. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 56(4), 393-397. [Link]
-
Elkady, R. T., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3397. [Link]
-
Siddiqui, N., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2035. [Link]
-
Singh, P., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. Journal of Pharmacy Research, 4(6), 1806-1808. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
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Melting point and physical state of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole
[1][2]
Executive Summary
4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole (CAS: 1351385-55-1 ) is a functionalized heteroaromatic scaffold frequently utilized as an intermediate in the synthesis of kinase inhibitors and GPCR ligands. Its structural motif—a central pyrazole ring substituted at the N1 position with a lipophilic isopropyl group and at the C4 position with a meta-brominated phenyl ring—imparts unique physicochemical properties critical for bioavailability and target binding.
This guide provides a comprehensive analysis of its physical state, melting point behavior, and the experimental protocols required for its rigorous characterization. Given the compound's specific substitution pattern, it typically exists as a crystalline solid at standard temperature and pressure (STP), though its melting point is sensitive to synthetic impurities and polymorphic forms.
Physicochemical Profile
Physical State & Appearance[3]
-
State at STP: Solid (Crystalline or Amorphous Powder).
-
Appearance: Typically off-white to pale yellow.
-
Odor: Faint, characteristic of halo-aromatics.
Melting Point Analysis
While specific experimental values for this exact CAS are often proprietary or batch-dependent, structure-activity relationship (SAR) analysis with close analogs allows for a precise predictive range.
| Property | Value / Prediction | Rationale |
| Predicted MP Range | 65°C – 95°C | The isopropyl group disrupts crystal packing efficiency compared to methyl analogs (which melt >100°C), lowering the MP. The 3-bromophenyl moiety adds molecular weight and rigidity, preventing it from being an oil at RT. |
| Key Determinants | Steric Bulk, Halogen Bonding | The bulky isopropyl group increases entropy of fusion ( |
| Impurity Effect | Depression of 5–15°C | Residual Pd catalyst or unreacted boronic acids from Suzuki coupling will significantly lower the observed MP (Eutectic effect). |
Solubility Profile
-
High Solubility: DMSO, DMF, Dichloromethane (DCM), Methanol.
-
Moderate Solubility: Ethanol, Isopropanol.
-
Low Solubility: Water (Highly lipophilic, cLogP
3.5–4.0).
Synthetic Context & Purity Impact
The physical state of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole is intrinsically linked to its synthetic route. The most common method, Suzuki-Miyaura Cross-Coupling , introduces specific impurities that alter physical properties.
Synthesis Pathway (Graphviz Visualization)
The following diagram outlines the modular synthesis via selective coupling, highlighting critical isolation steps that determine the final physical form.
Caption: Modular synthesis via Suzuki coupling. Note that the crude intermediate often appears as an oil before proper crystallization.
Experimental Characterization Protocols
To establish the definitive melting point and ensure the compound is suitable for biological assays, follow this self-validating protocol.
Protocol: Capillary Melting Point Determination
Objective: Determine the precise solid-liquid phase transition temperature.
-
Sample Preparation:
-
Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove solvent solvates (e.g., EtOAc or DCM) which act as plasticizers.
-
Pulverize the solid into a fine powder to ensure uniform heat transfer.
-
-
Loading:
-
Fill a clean glass capillary tube to a height of 2–3 mm. Compact the sample by tapping the tube on a hard surface.
-
-
Heating Ramp:
-
Fast Ramp: 10°C/min to 50°C (to save time).
-
Slow Ramp: 1°C/min from 50°C upwards.
-
-
Observation:
-
Record
(first visible liquid droplet). -
Record
(complete liquefaction). -
Acceptance Criteria: The range (
) should be . A wider range indicates impurities.
-
Protocol: Differential Scanning Calorimetry (DSC)
For drug development files, a simple capillary MP is insufficient. DSC provides the enthalpy of fusion.
-
Instrument: TA Instruments DSC2500 or equivalent.
-
Pan: Tzero Aluminum Pan (hermetically sealed).
-
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 150°C.
-
-
Output Analysis:
-
Identify the endothermic peak. The extrapolated onset temperature is the thermodynamic melting point.
-
Look for a pre-melt exotherm (cold crystallization), which indicates the sample was initially amorphous.
-
Characterization Logic Flow
The following workflow illustrates the decision-making process when characterizing this compound.
Caption: Logical workflow for determining physical state and purity. Oils often require induction of nucleation.
Handling and Storage
Given the presence of the bromophenyl group and the pyrazole core, the compound should be treated as a potential irritant.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The bromine atom can be labile under intense UV light; store in amber vials.
-
Stability: Stable for >2 years if kept dry. Hydroscopic tendencies are low, but moisture can induce clumping.
-
Safety: Wear nitrile gloves and safety glasses. Avoid inhalation of dust (H315/H319/H335 hazard codes apply to most arylpyrazoles).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50987738, 1-(3-bromophenyl)-4-methyl-1H-pyrazole. Retrieved from [Link](Used for SAR analysis of close analogs).
-
ChemSrc (2025). 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole (CAS 1351385-55-1) Entry.[1] Retrieved from [Link](Confirmation of CAS and chemical identity).
-
Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Retrieved from [Link](Methodology for synthesis of 4-arylpyrazoles).
Methodological & Application
Suzuki-Miyaura coupling using 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole
Application Note: Optimized Suzuki-Miyaura Coupling Methodologies for 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole
Introduction & Scope
This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole (referred to herein as Compound A ).
Compound A is a critical biaryl intermediate frequently utilized in the synthesis of kinase inhibitors (e.g., p38 MAPK, BRAF) and anti-inflammatory agents. The molecule features a pyrazole core substituted at the N1 position with an isopropyl group and at the C4 position with a meta-bromophenyl moiety.
Key Structural Considerations:
-
Electrophile: The 3-bromophenyl motif serves as the electrophilic partner (Ar-Br) for the palladium catalyst.
-
Sterics & Electronics: The bromine atom is meta to the pyrazole attachment. This positioning prevents direct resonance interaction between the electron-rich pyrazole and the C-Br bond, ensuring the oxidative addition step proceeds at a rate typical of standard aryl bromides. However, the N-isopropyl group improves solubility in non-polar solvents compared to N-unsubstituted pyrazoles.
This guide provides two distinct methodologies:
-
Method A (General Purpose): A robust, cost-effective protocol for standard boronic acids.
-
Method B (High Efficiency): A Buchwald-precatalyst system for sterically hindered or unstable boronic acids/esters.
Mechanistic Insight
The successful coupling of Compound A relies on the catalytic cycle of Palladium (Pd).[1] Understanding the specific interaction of Compound A within this cycle is crucial for troubleshooting.
The Catalytic Cycle (Specific to Compound A)
-
Oxidative Addition: The Pd(0) species inserts into the C-Br bond of the 3-bromophenyl ring. This is generally the rate-determining step.
-
Transmetallation: The boronic acid (activated by base) transfers its organic group to the Palladium center.
-
Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).
Critical Nuance: Unlike 4-bromopyrazoles, where the electron-rich ring can make oxidative addition sluggish, the bromine in Compound A is on the phenyl ring. Therefore, standard Pd(II) sources reduce easily to active Pd(0) and initiate the cycle efficiently.
Figure 1: Catalytic cycle of Suzuki-Miyaura coupling utilizing Compound A as the electrophile.[2]
Experimental Protocols
Method A: General Purpose (Pd(dppf)Cl₂)
Recommended for coupling with simple aryl or heteroaryl boronic acids.
Reagents:
-
Substrate: 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 M aq. solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, add Compound A (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times.
-
Solvent Addition: Inject degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.
-
Base Addition: Inject 2.0 M aq. K₂CO₃ (3.0 equiv). The mixture will become biphasic.
-
Reaction: Heat the mixture to 90°C for 4–12 hours.
-
Checkpoint: Monitor by TLC or LC-MS. The starting bromide (Compound A) usually elutes faster than the biaryl product.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Method B: High Efficiency (Buchwald Gen-2)
Recommended for sterically hindered boronic acids or when low catalyst loading is required.
Reagents:
-
Catalyst: XPhos Pd G2 (1–2 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv, solid or 0.5 M aq)
-
Solvent: THF : Water (10:1)
Protocol Differences:
-
Perform the reaction at 60°C (milder heat).
-
XPhos Pd G2 activates rapidly; reaction times are often shorter (1–4 hours).
Data & Optimization Guide
The following table summarizes expected outcomes based on the electronic nature of the coupling partner (Boronic Acid).
Table 1: Substrate Compatibility & Expected Yields
| Boronic Acid Type | Electronic Nature | Recommended Method | Expected Yield | Notes |
| Phenylboronic Acid | Neutral | Method A | >90% | Rapid conversion; standard baseline. |
| 4-Methoxyphenyl | Electron Rich | Method A | 85-95% | Excellent reactivity. |
| 2-Chlorophenyl | Sterically Hindered | Method B | 75-85% | XPhos ligand required to accommodate steric bulk. |
| Pyridine-3-yl | Electron Deficient | Method A/B | 60-80% | Heterocycles may require longer reaction times; Method B preferred if conversion is slow. |
Workflow Visualization
The following diagram outlines the decision logic for selecting the appropriate method and the execution flow.
Figure 2: Decision matrix and experimental workflow for coupling Compound A.
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Cheng, H., et al. (2014).[4] Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[4] Chinese Chemical Letters.
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society.[3]
-
Bhalekar, S. M., et al. (2015).[5] Synthesis and Biological activity of 4-(3-bromophenyl)... pyrazole derivatives. International Science Community Association.
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of Bromophenyl Pyrazoles
Subtitle: Overcoming Distal Catalyst Inhibition in Nitrogen-Rich Scaffolds
Executive Summary
Bromophenyl pyrazoles are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for COX-2 inhibitors (e.g., Celecoxib), kinase inhibitors, and agrochemicals. However, their functionalization via Palladium-catalyzed cross-coupling presents a unique "Trojan Horse" challenge: while the reactive site (C-Br) is located on the phenyl ring, the distal pyrazole nitrogen atoms (specifically the
This Application Note provides a validated, high-fidelity guide to coupling these challenging substrates. We move beyond generic "tetrakis" conditions to employ Fourth-Generation (G4) Buchwald Palladacycles , ensuring high turnover numbers (TON) even in the presence of unprotected NH-pyrazoles.
Mechanistic Insight: The "N-Binding Trap"
To optimize these reactions, one must understand the failure mode of standard catalysts (e.g., Pd(PPh
The Inhibition Cycle
Standard phosphines (PPh
Figure 1: The catalytic cycle illustrating the competitive "Off-Cycle Trap" where the pyrazole nitrogen coordinates to Palladium, arresting reactivity.[1] Bulky ligands facilitate the return to the active cycle.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Coupling 1-(4-bromophenyl)-1H-pyrazole with aryl boronic acids. Challenge: Preventing dehalogenation and N-arylation side reactions. Solution: Use of XPhos Pd G4 , a precatalyst that activates rapidly at room temperature and provides a ligand (XPhos) bulky enough to prevent pyrazole coordination.
Materials
-
Substrate: 1-(4-bromophenyl)-1H-pyrazole (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2.0 mol%)
-
Base: K
PO (3.0 equiv, 0.5 M aqueous solution) -
Solvent: 1,4-Dioxane or THF (degassed)
Step-by-Step Procedure
-
Setup: In a glovebox or under active N
flow, charge a reaction vial equipped with a stir bar with the substrate (1.0 equiv), boronic acid (1.5 equiv), and XPhos Pd G4 (0.02 equiv). -
Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M relative to substrate).
-
Base Activation: Add the aqueous K
PO solution. Note: The biphasic system is crucial for solubilizing inorganic byproducts. -
Reaction: Seal the vial and heat to 80 °C for 2–4 hours.
-
Checkpoint: Monitor by LCMS. If conversion <50% after 1 hour, raise temperature to 100 °C.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry organic layer over Na
SO . -
Purification: Flash chromatography (Hexane/EtOAc).
Why this works: XPhos forms a monolithic L-Pd(0) species. The isopropyl groups on the phosphine ring create a "roof" over the metal center, physically blocking the approach of the pyrazole nitrogen while allowing the smaller oxidative addition to the C-Br bond.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Amination of 1-(4-bromophenyl)-1H-pyrazole with morpholine (secondary amine). Challenge: High pKa of the pyrazole NH (if unprotected) can lead to deprotonation by strong bases, shutting down the reaction. Solution: RuPhos Pd G4 with a mild base (or weaker strong base) system.
Materials
-
Substrate: 1-(4-bromophenyl)-1H-pyrazole (1.0 equiv)
-
Amine: Morpholine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (1.0 – 2.0 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)[2]
-
Solvent: Toluene (anhydrous, degassed)
Step-by-Step Procedure
-
Drying: Ensure the reaction vial is flame-dried and backfilled with Argon. Moisture kills this reaction.
-
Charging: Add substrate, NaOtBu, and RuPhos Pd G4 to the vial.
-
Critical: Do not mix the catalyst and base in solution for long periods before adding substrate; add solids together.
-
-
Liquids: Add anhydrous Toluene (0.25 M) and the amine via syringe.
-
Reaction: Seal and heat to 100 °C for 12 hours.
-
Visual Cue: The reaction often turns from pale yellow to a dark orange/brown as the active catalytic species forms.
-
-
Quench: Cool to RT, dilute with EtOAc, filter through a pad of Celite (to remove Pd black and salts).
-
Purification: Silica gel chromatography. Note: Pyrazole amines are polar; consider adding 1% Et
N to the eluent.
Comparative Data & Ligand Selection
The choice of ligand is the single most deterministic factor in yield. The table below summarizes expected performance based on steric parameters and literature precedence for nitrogen-rich heterocycles.
| Ligand | Class | Yield (Suzuki) | Yield (Buchwald) | Mechanism of Failure/Success |
| PPh | Standard | < 20% | 0% | Displaced by pyrazole N; forms inactive Pd-N complex. |
| dppf | Bidentate | 40-60% | < 10% | Bite angle good for Suzuki, but insufficient steric bulk to prevent N-poisoning during slow amination steps. |
| XPhos | Biaryl (Buchwald) | > 95% | 60% | Excellent for C-C bonds; steric bulk prevents poisoning. |
| RuPhos | Biaryl (Buchwald) | 85% | > 90% | Specialized for secondary amines; electronic properties stabilize the oxidative addition intermediate. |
| BrettPhos | Biaryl (Buchwald) | N/A | High (Primary) | Use specifically if coupling primary amines. |
Troubleshooting & Optimization Workflow
Use this logic flow to diagnose stalled reactions.
Figure 2: Decision tree for troubleshooting common failure modes in pyrazole cross-coupling.
References
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews. (2024). 3
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health (NIH). (2014). 4
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. MIT DSpace. 5[6]
-
XPhos Pd G4 Product Specification and Application. Sigma-Aldrich.
-
Buchwald-Hartwig Amination: Mechanism and Scope. Wikipedia / Primary Literature Summary. 7
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: Scalable Synthesis of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole
Executive Summary
The pyrazole scaffold, particularly the 1-alkyl-4-aryl substitution pattern, is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., JAK, BRAF) and anti-inflammatory agents. The specific target, 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole , represents a critical intermediate where the 3-bromo handle allows for further divergent elaboration via cross-coupling.
This Application Note outlines two distinct, scalable protocols for synthesizing this target:
-
Protocol A (The "Process" Route): A linear, cost-effective De Novo cyclization using Vilsmeier-Haack chemistry. This route utilizes inexpensive starting materials and is ideal for multi-kilogram manufacturing.
-
Protocol B (The "Modular" Route): A convergent, chemoselective Suzuki-Miyaura coupling. This route offers rapid access to analogs and is preferred for lead optimization and smaller batches (100g scale).
Strategic Route Analysis
The synthesis of 4-substituted pyrazoles is historically more challenging than 3- or 5-substituted isomers, which are readily accessible via condensation of hydrazines with 1,3-diketones.
Decision Matrix: Route Selection
| Feature | Protocol A: Vilsmeier Cyclization | Protocol B: Chemoselective Suzuki |
| Primary Mechanism | De Novo Ring Construction | Pd-Catalyzed Cross-Coupling |
| Starting Material | 3-Bromophenylacetic acid | 1-Isopropyl-4-(BPin)-pyrazole |
| Atom Economy | High | Moderate (Boronate waste) |
| Reagent Cost | Low (POCl₃, DMF) | High (Pd Catalyst, Boronates) |
| Scalability | Excellent (>10 kg) | Good (<1 kg) |
| Key Challenge | Exothermic reaction control | Catalyst removal (Pd scavenging) |
Protocol A: Vilsmeier-Haack Cyclization (Primary Scalable Route)
This route relies on the conversion of arylacetic acids into vinamidinium salts, which serve as 1,3-dicarbonyl equivalents. This method regioselectively installs the aryl group at the 4-position.
Reaction Scheme & Mechanism[1][2]
The reaction proceeds via the double formylation of 3-bromophenylacetic acid, followed by in situ decarboxylation to form a trimethinium salt. Subsequent condensation with isopropylhydrazine yields the target.
Figure 1: Mechanistic flow of the Vilsmeier-Haack synthesis route.
Detailed Methodology
Reagents:
-
3-Bromophenylacetic acid (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (3.0 equiv)
-
N,N-Dimethylformamide (DMF) (Excess, serves as solvent/reagent)
-
Isopropylhydrazine hydrochloride (1.2 equiv)
Step 1: Formation of Vinamidinium Salt
-
Charge a reactor with DMF (5.0 vol relative to acid). Cool to 0–5°C.[3]
-
Add POCl₃ (3.0 equiv) dropwise, maintaining internal temperature <10°C (Exothermic!). Stir for 30 min to form the Vilsmeier reagent.
-
Add 3-Bromophenylacetic acid (1.0 equiv) portion-wise.
-
Heat the mixture to 70–75°C. Evolution of CO₂ gas will be observed (ensure proper venting).
-
Stir for 4–6 hours until gas evolution ceases and HPLC confirms consumption of starting material.
-
Critical Step: The intermediate vinamidinium salt is often used directly without isolation. Remove excess POCl₃/DMF under reduced pressure if a solvent switch is required, or proceed to quench.
Step 2: Cyclization
-
Cool the reaction mass from Step 1 to 20°C.
-
Pour the reaction mass slowly into crushed ice/water (exothermic hydrolysis of excess Vilsmeier reagent).
-
Add an aqueous solution of Isopropylhydrazine HCl (1.2 equiv).
-
Adjust pH to ~4–5 using NaOH (50% aq) or NaOAc.
-
Extract with Ethyl Acetate or stir to precipitate if the product is solid (often an oil initially).
-
Alternative (One-Pot): After removing bulk DMF/POCl₃, dissolve residue in Ethanol, add Isopropylhydrazine, and reflux for 2 hours.
-
Workup: Neutralize, extract with MTBE, wash with brine, dry over MgSO₄, and concentrate.
Purification:
-
Recrystallization from Heptane/EtOAc is typically sufficient.
-
Yield: Expect 75–85%.
Protocol B: Chemoselective Suzuki Coupling (Modular Route)
This route utilizes the reactivity difference between an aryl iodide and an aryl bromide. By coupling a pyrazole boronate with 1-bromo-3-iodobenzene , the iodine reacts selectively with the Palladium catalyst, leaving the bromine intact for future chemistry.
Reaction Logic
Figure 2: Chemoselectivity logic. The C-I bond undergoes oxidative addition significantly faster than the C-Br bond.
Detailed Methodology
Reagents:
-
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.05 equiv)
-
1-Bromo-3-iodobenzene (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.03 equiv)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv)
Step-by-Step Protocol:
-
Degassing: Charge 1,4-Dioxane and Water into the reactor. Sparge with Nitrogen for 30 minutes to remove dissolved Oxygen (Critical to prevent homocoupling).
-
Charging: Add 1-Bromo-3-iodobenzene and the Pyrazole Boronate ester.
-
Catalyst Addition: Add K₂CO₃ followed by Pd(dppf)Cl₂.
-
Reaction: Heat to 60–70°C. Note: Do not overheat (>90°C) to avoid activating the C-Br bond.
-
Monitoring: Monitor by HPLC. The reaction is typically complete in 2–4 hours. Look for the disappearance of the iodide.
-
Workup:
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Yield: Expect 85–92%.
Analytical Specifications
| Test | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | > 98.0% (AUC) | HPLC (C18, ACN/Water + 0.1% TFA) |
| Identity | Conforms to structure | ¹H-NMR (400 MHz, DMSO-d₆) |
| Mass | [M+H]⁺ = 265.0/267.0 | LC-MS (ESI+) |
| Residual Pd | < 20 ppm | ICP-MS (For Protocol B) |
Key NMR Signals (Diagnostic):
-
Pyrazole C3-H & C5-H: Two singlets (or close doublets) around δ 8.2 and 7.9 ppm.
-
Isopropyl CH: Septet around δ 4.5 ppm.
-
Isopropyl CH₃: Doublet around δ 1.4 ppm.
-
Aryl Protons: Characteristic pattern for 1,3-disubstituted benzene (singlet, doublet, triplet, doublet).
Safety & Hazard Analysis
-
POCl₃ (Protocol A): Highly corrosive. Reacts violently with water. Control: Quench slowly into ice with efficient cooling. Ensure scrubber system is active for HCl gas.
-
Hydrazines (Protocol A): Isopropylhydrazine is a potential genotoxin. Control: Handle in a fume hood with double gloving. Validate residual hydrazine levels in the final product.
-
Palladium/Boronates (Protocol B): Low acute toxicity, but heavy metal contamination must be controlled in pharmaceutical intermediates.
References
-
Vilsmeier-Haack Synthesis of 4-Arylpyrazoles
- Methodology: Reaction of arylacetic acids with POCl₃/DMF followed by hydrazine.
- Source: Menozzi, G., et al. "Synthesis of 4-aryl-1H-pyrazole-3-carboxylic acids." Journal of Heterocyclic Chemistry, 1987.
-
Context: Confirms the decarboxylative formylation mechanism.
-
Chemoselective Suzuki Coupling
- Methodology: Selectivity of Aryl-I vs Aryl-Br in Pd-c
-
Source: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chemical Reviews, 1995.
-
Context: Foundational text on rate constants of oxidative addition (I > Br > Cl).
-
Scalable Pyrazole Synthesis
- Source: Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Organic Process Research & Development, 2009.
-
Context: Industrial scalability of cyclization vs coupling routes.
-
Synthesis of Pyrazole Boronates
-
Source: Mullens, P. R. "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester." Tetrahedron Letters, 2009. (Analogous to isopropyl).
-
Sources
- 1. Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile synthesis of 4-aryl-<i>N</i>-(5-methyl-1<i>H</i>-pyrazol-3-yl)benzamides <i>via</i> Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. a2bchem.com [a2bchem.com]
- 9. html.rhhz.net [html.rhhz.net]
Microwave-assisted synthesis of 1-isopropyl pyrazole derivatives
Application Note: Microwave-Assisted Synthesis of 1-Isopropyl Pyrazole Derivatives
Executive Summary
This guide details the accelerated synthesis of 1-isopropyl pyrazole derivatives using microwave-assisted organic synthesis (MAOS). 1-isopropyl pyrazoles are critical pharmacophores in modern drug discovery, serving as core scaffolds in varying kinase inhibitors (e.g., Ruxolitinib analogs) and PDE5 inhibitors.
Conventional thermal cyclocondensation is often plagued by long reaction times (4–12 hours), incomplete conversion, and poor regioselectivity. This protocol leverages dielectric heating to reduce reaction times to under 20 minutes while improving yield and purity.
Key Advantages of this Protocol:
-
Speed: Reaction times reduced by >90%.
-
Green Chemistry: Compatible with aqueous/ethanolic solvents; often catalyst-free.
-
Scalability: Validated from 0.5 mmol to 20 mmol scales.
Mechanistic Insight & Rationale
The Microwave Effect
Unlike conventional heating, which relies on thermal conduction from the vessel wall, microwave irradiation (2.45 GHz) heats the reaction mixture directly through dipolar polarization and ionic conduction .
-
Dipolar Polarization: The polar solvent (ethanol/water) and the polar transition state align with the oscillating electric field, generating internal heat via molecular friction.
-
Specific Non-Thermal Effects: While debated, the rapid heating rate (
) allows the system to overcome activation energy barriers for the desired cyclization faster than competing decomposition pathways.
Reaction Mechanism: Cyclocondensation
The synthesis involves the condensation of a 1,3-electrophile (1,3-diketone or enaminone) with isopropylhydrazine.
Critical Consideration - The Salt Factor: Isopropylhydrazine is unstable as a free base and is supplied as the hydrochloride salt (
Figure 1: Mechanistic pathway for the microwave-assisted cyclocondensation. The microwave energy specifically accelerates the dehydration step from the hydrazone intermediate.
Materials and Equipment
Reagents:
-
Substrate: 1,3-Diketone (e.g., Acetylacetone, 1,3-diphenylpropane-1,3-dione) or Enaminone.
-
Nucleophile: Isopropylhydrazine hydrochloride (CAS: 16726-41-3).
-
Base: Sodium Acetate (anhydrous) or Triethylamine.
-
Solvent: Ethanol (Absolute) or Ethanol/Water (4:1).
Equipment:
-
Microwave Reactor: Single-mode (e.g., CEM Discover, Biotage Initiator) or Multi-mode system.
-
Vessels: 10 mL or 30 mL pressure-rated borosilicate glass vials with crimp/snap caps (PTFE/Silicone septa).
-
Stirring: Magnetic stir bar (Teflon coated).
Experimental Protocols
Protocol A: General Synthesis (Symmetrical Diketones)
Best for: Synthesizing 3,5-dimethyl-1-isopropyl-1H-pyrazole or 3,5-diphenyl analogs.
-
Setup: To a 10 mL microwave vial equipped with a stir bar, add:
-
1,3-Diketone (1.0 mmol)
-
Isopropylhydrazine hydrochloride (1.2 mmol, 132 mg)
-
Sodium Acetate (1.2 mmol, 98 mg)
-
Ethanol (3.0 mL)
-
-
Sealing: Cap the vial and vortex for 10 seconds to ensure suspension of solids.
-
Irradiation: Place in the microwave cavity.
-
Mode: Dynamic/Fixed Temperature
-
Temperature: 120 °C
-
Hold Time: 10 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: High absorption (set max to 150W to prevent overshoot).
-
-
Workup:
-
Cool to room temperature (compressed air cooling).
-
If solid precipitates: Filter and wash with cold water.
-
If solution remains clear: Remove solvent in vacuo. Partition residue between Ethyl Acetate (10 mL) and Water (10 mL). Dry organic layer (
) and concentrate.
-
Protocol B: Regioselective Synthesis (Unsymmetrical Targets)
Best for: 1-isopropyl-3-phenyl-1H-pyrazole (avoiding the 5-phenyl isomer). Challenge: Direct condensation with unsymmetrical diketones yields a mixture. Solution: Use an Enaminone (3-(dimethylamino)-1-arylprop-2-en-1-one) precursor. The hard/soft nature of the electrophilic centers directs the hydrazine attack.
-
Precursor Prep: Synthesize enaminone from acetophenone + DMF-DMA (can also be done in MW: 140°C, 5 min, neat).
-
Cyclization:
-
Mix Enaminone (1.0 mmol) and Isopropylhydrazine HCl (1.1 mmol) in Acetic Acid (3 mL).
-
Note: Acetic acid acts as both solvent and catalyst; no extra base needed here as the acetate buffers the system.
-
-
Irradiation:
-
Temp: 140 °C
-
Time: 15 minutes
-
-
Result: High selectivity for the 1,3-disubstituted isomer due to the specific reactivity of the enaminone
-carbon.
Optimization & Data Analysis
Solvent Screening Table
Data based on the condensation of acetylacetone + isopropylhydrazine HCl.
| Solvent System | Dielectric Constant ( | Absorption Efficiency | Yield (%) | Notes |
| Ethanol | 24.5 | High | 94% | Recommended. Easy workup. |
| Water | 80.1 | Very High | 88% | Greenest. Product often oils out. |
| Toluene | 2.38 | Low | 35% | Poor heating; requires doping with ionic liquid. |
| DCM | 8.93 | Low | N/A | Dangerous (pressure buildup). Avoid. |
Comparison: Conventional vs. Microwave
| Parameter | Conventional Reflux (EtOH) | Microwave (120°C) |
| Time | 4 hours | 10 minutes |
| Yield | 72% | 94% |
| Purity (LCMS) | 85% (requires chromatography) | >95% (often clean after workup) |
| Energy Usage | High (Oil bath continuous) | Low (Targeted bursts) |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the microwave synthesis protocol.
Troubleshooting Guide
-
Problem: Low Yield / Starting Material Recovered.
-
Cause: Isopropylhydrazine HCl was not neutralized.
-
Fix: Ensure 1.1–1.2 eq of Sodium Acetate is added. The reaction requires the free hydrazine base.
-
-
Problem: Vial Over-pressurization (>300 psi).
-
Cause: Decomposition of hydrazine or solvent vapor pressure too high.
-
Fix: Reduce temperature to 100°C and extend time. Ensure headspace volume (do not fill vial >60%).
-
-
Problem: Regioisomer Mixture (approx 1:1).
-
Cause: Substrate is an unsymmetrical 1,3-diketone with similar steric/electronic sides.
-
Fix: Switch to Protocol B (Enaminone route) or use a bulky solvent like t-Butanol to enhance steric discrimination.
-
References
-
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews, 37, 1546-1557. [Link]
-
Maddila, S., et al. (2016). "Recent advances in the synthesis of pyrazoles: A review." Journal of Saudi Chemical Society, 20, S55-S61. [Link]
-
FDA Drug Database. (2023). "Structure and synthesis of Ruxolitinib (Jakafi)." National Library of Medicine. [Link]
Buchwald-Hartwig amination conditions for bromophenyl pyrazoles
Application Note: High-Efficiency Buchwald-Hartwig Amination of Bromophenyl Pyrazoles
Executive Summary
Bromophenyl pyrazoles are ubiquitous scaffolds in medicinal chemistry, serving as core pharmacophores in kinase inhibitors (e.g., Janus kinase inhibitors) and COX-2 inhibitors (e.g., Celecoxib). However, functionalizing these scaffolds via Buchwald-Hartwig amination presents a distinct challenge: catalyst poisoning .[1] The pyrazole nitrogen (N2) acts as a competitive Lewis base, displacing phosphine ligands and sequestering the Palladium (Pd) center into an inactive "off-cycle" resting state.
This guide provides a field-proven protocol to overcome this limitation. By utilizing Fourth-Generation (G4) Buchwald Precatalysts or Sterically Demanding NHC-Pd complexes (PEPPSI) , researchers can suppress N-coordination and achieve high-yield C-N coupling under mild conditions.
Mechanistic Insight: The "Pyrazole Problem"
To design a successful experiment, one must understand the failure mode of standard conditions (e.g., Pd(PPh3)4 or Pd(dppf)).
In a standard catalytic cycle, the oxidative addition of the bromophenyl pyrazole to Pd(0) occurs readily. However, before the amine can bind, the distal nitrogen of the pyrazole moiety (or a second equivalent of the substrate) coordinates to the electrophilic Pd(II) center. This forms a stable, coordinatively saturated (L)Pd(Ar)(Br)(N-pyrazole) complex that resists transmetallation/amine binding.
Figure 1: Catalytic Cycle & Inhibition Pathway
The diagram below illustrates the competition between the productive catalytic cycle and the non-productive coordination (poisoning) by the pyrazole substrate.
Caption: Figure 1. The "Off-Cycle Trap" (Red) occurs when the ligand is insufficiently bulky to prevent the pyrazole nitrogen from binding to the Pd(II) intermediate.
Critical Parameter Optimization
To prevent the "Off-Cycle Trap," the steric bulk of the ligand is the primary control lever. The ligand must be large enough to sterically clash with the pyrazole nitrogen, forcing the substrate to remain bound only through the Carbon-Pd bond.
Table 1: Catalyst & Ligand Selection Matrix
| Variable | Recommendation | Rationale |
| Primary Catalyst | BrettPhos Pd G4 | The G4 precatalyst ensures rapid activation at low temperatures. BrettPhos provides extreme steric bulk to prevent N-coordination while facilitating coupling of primary amines. |
| Alternative (Steric) | Pd-PEPPSI-IPent | For extremely hindered substrates.[2][3][4] The "IPent" NHC ligand is flexible yet bulky, stabilizing the Pd center against poisoning better than phosphines in some cases. |
| Base (Standard) | NaOtBu | Strong base, promotes rapid reaction. Use if substrate has no base-sensitive groups (e.g., esters, acidic protons). |
| Base (Sensitive) | Cs₂CO₃ or K₃PO₄ | Weaker bases for substrates with esters, nitriles, or acidic protons. Requires higher temperatures (80-100°C) and longer times. |
| Solvent | t-Amyl Alcohol | High boiling point, solubilizes polar heterocycles, and does not coordinate to Pd (unlike THF/MeCN which can inhibit). |
Experimental Protocols
Protocol A: The "Gold Standard" (BrettPhos Pd G4)
Best for: Coupling primary amines or anilines to bromophenyl pyrazoles.
Reagents:
-
Bromophenyl pyrazole substrate (1.0 equiv)
-
Primary Amine (1.2 – 1.5 equiv)
-
BrettPhos Pd G4 (0.02 – 0.05 equiv / 2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration)
Step-by-Step Methodology:
-
Charge Solids: In a glovebox or under active Nitrogen flow, add the aryl bromide, NaOtBu, and BrettPhos Pd G4 to a reaction vial equipped with a magnetic stir bar.
-
Add Liquids: Add the amine (if liquid) and anhydrous solvent via syringe.
-
Degas: Sparge the solution with Nitrogen for 5 minutes (essential to protect the active catalyst). Cap the vial tightly (Teflon-lined cap).
-
Reaction: Heat the block to 80°C for 2–4 hours.
-
Note: If the pyrazole is highly electron-deficient, conversion may occur at 40–60°C.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.
Protocol B: The "Heavy Lifter" (Pd-PEPPSI-IPent)
Best for: Sterically crowded substrates or when secondary amines are used.
Reagents:
-
Bromophenyl pyrazole substrate (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Pd-PEPPSI-IPent (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Toluene or Dioxane[5]
Step-by-Step Methodology:
-
Charge: Add substrate, base, and catalyst to the vial.
-
Solvent: Add solvent and amine.
-
Activation: This catalyst is air-stable but the cycle is oxygen-sensitive. Purge the headspace with Argon/Nitrogen for 2 minutes.
-
Reaction: Heat to 100°C for 12–18 hours. The NHC ligand requires higher thermal energy to facilitate reductive elimination in crowded systems.
-
Workup: Standard EtOAc/Water extraction.
Workflow Visualization
Figure 2: Experimental Workflow (Protocol A)
A visual guide to the setup and execution of the BrettPhos G4 protocol.
Caption: Figure 2. Linear workflow for BrettPhos Pd G4 coupling. Degassing (Step 3) is critical for G4 precatalyst longevity.
Troubleshooting Guide (Self-Validating)
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to Pd-PEPPSI-IPent . The NHC ligand binds more tightly to Pd than phosphines, resisting displacement by the pyrazole nitrogen. |
| Dehalogenation (Ar-H) | Beta-Hydride Elimination | If using a secondary amine, switch to a ligand that promotes reductive elimination faster (e.g., RuPhos ). Lower the temperature. |
| Starting Material Remains | Oxidative Addition Failure | The pyrazole ring may be electron-rich, deactivating the Ar-Br bond. Switch solvent to t-Amyl Alcohol and increase temp to 110°C to force oxidative addition. |
| Blue/Green Reaction Mixture | Oxidation of Amine/Pd | Oxygen leak. Ensure septa are new and nitrogen purge was sufficient. |
References
-
Surry, D. S., & Buchwald, S. L. (2011).[6] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[6] [Link]
-
Organ, M. G., et al. (2014). Room-Temperature Amination of Deactivated Aniline and Aryl Halide Partners with Carbonate Base Using a Pd-PEPPSI-IPentCl-o-Picoline Catalyst.[7] Angewandte Chemie International Edition, 53(12), 3223-3226. [Link]
-
Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-PEPPSI Complexes.[8] Organometallics, 32(18), 4973–4976. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides with Amines under Aerobic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides with Amines under Aerobic Conditions [organic-chemistry.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in the synthesis of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole
Technical Support Center: Synthesis of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole
Status: Operational Role: Senior Application Scientist Ticket Scope: Yield Optimization, Chemoselectivity, and Process Scalability
Introduction: The "Yield Trap" in 4-Arylpyrazole Synthesis
Welcome to the technical support center. You are likely here because your synthesis of 4-(3-bromophenyl)-1-isopropyl-1H-pyrazole is stalling. This molecule presents a deceptive challenge: it looks simple (a symmetric pyrazole core with a standard alkyl group), but it contains a "Trojan Horse"—the aryl bromide .
If you are using standard Suzuki coupling conditions, you are likely seeing oligomerization or dehalogenation. If you are using direct alkylation, you are likely fighting low conversion due to the secondary alkyl halide (isopropyl).
Below are the three most common "Trouble Tickets" we receive for this scaffold, accompanied by engineered solutions to maximize your yield.
Ticket #1: "I'm losing the bromine atom during Suzuki Coupling."
Diagnosis: Chemoselectivity Failure. Severity: Critical. Context: You are trying to build the C4–Aryl bond using Palladium catalysis, but the bromine on the phenyl ring is reacting, leading to polymerized byproducts or debrominated impurities.
The Root Cause: Standard protocols often use 4-bromo-1-isopropyl-1H-pyrazole and 3-bromophenylboronic acid . This is a "symmetrical electrophile" risk. The Pd(0) catalyst cannot easily distinguish between the Br on the pyrazole (your desired reaction site) and the Br on the phenyl ring (the site you want to preserve). Once the product is formed, it becomes a substrate for further coupling.
The Solution: The "Iodo-Selective" Inversion You must exploit the kinetic hierarchy of oxidative addition: Ar-I > Ar-Br >> Ar-Cl . By switching your coupling partners, you can couple at room temperature where the C-I bond reacts, but the C-Br bond remains inert.
Protocol Adjustment:
-
Switch Substrates: Do not use two bromides.
-
Partner A: 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Pinacol boronate).
-
Partner B: 1-Bromo-3-iodobenzene.
-
-
Catalyst Selection: Use Pd(dppf)Cl₂·DCM . The bidentate ligand prevents "ring walking" and stabilizes the complex.
-
Temperature Control: Run at 40–60°C (max). Standard Suzuki couplings run at 80–100°C will activate the bromine.
Data: Chemoselectivity Comparison
| Parameter | Standard Route (Flawed) | Optimized Route (Recommended) |
| Electrophile | 4-Bromo-1-isopropylpyrazole | 1-Bromo-3-iodobenzene |
| Nucleophile | 3-Bromophenylboronic acid | 1-Isopropyl-4-BPin-pyrazole |
| Competing Site | Phenyl-Br vs. Pyrazole-Br | Phenyl-I vs. Phenyl-Br |
| Selectivity Factor | Low (~1.5 : 1) | High (>50 : 1) |
| Typical Yield | 35–45% (Oligomers present) | 85–92% |
Visualizing the Pathway:
Caption: Kinetic hierarchy strategy. Using the Iodo-partner ensures the catalyst reacts exclusively at the desired site, preserving the Bromine.
Ticket #2: "N-Alkylation is stuck at 50% conversion."
Diagnosis: Steric Stall / Elimination Competition. Context: You are reacting 4-(3-bromophenyl)-1H-pyrazole with isopropyl iodide (or bromide) and base. The reaction is sluggish, and adding more heat just generates propene (gas) via E2 elimination.
The Root Cause: Isopropyl is a secondary alkyl group. S_N2 reactions are sterically hindered. Strong bases (like NaH or NaOEt) often act as bases rather than nucleophilic promoters, causing the isopropyl halide to eliminate to propene. Furthermore, the pyrazole anion is an ambident nucleophile, though in this symmetric 4-substituted case, N1 and N2 alkylation yield the same product.
The Solution: The "Cesium Effect" Switch to Cesium Carbonate (Cs₂CO₃) in Acetonitrile (MeCN) or DMF . The "Cesium Effect" involves the higher solubility of cesium salts in organic solvents and the weak coordination of the large Cs+ ion to the pyrazolate anion, creating a "naked," highly reactive nucleophile.
Optimized Protocol:
-
Solvent: Anhydrous DMF (0.2 M concentration).
-
Base: Cs₂CO₃ (2.0 equivalents).
-
Reagent: Isopropyl Iodide (1.5 equiv). Avoid Bromide if possible; Iodide is a better leaving group.
-
Temperature: 60°C. (Do not exceed 80°C to minimize elimination).
-
Time: 12–16 hours.
Troubleshooting Checklist:
-
Still low yield? Add a catalytic amount of KI (Potassium Iodide) or TBAI to generate the isopropyl iodide in situ if you are forced to use the bromide.
-
Propene formation? Lower the temperature to 45°C and extend time to 24h.
Ticket #3: "Can I build the ring from scratch?" (The Gold Standard)
Diagnosis: Route Selection Optimization. Context: You require multigram quantities and want to avoid expensive Palladium catalysts or messy alkylations.
The Solution: Cyclization via Vinamidinium Salts This is the most robust method for 4-arylpyrazoles. It avoids the regioselectivity issues of alkylation and the chemoselectivity issues of coupling. You construct the pyrazole ring around the aryl group.
The Workflow:
-
Precursor Synthesis: React 3-bromophenylacetic acid with Vilsmeier-Haack reagent (POCl₃/DMF) to form the Vinamidinium salt (a 2-arylmalonaldehyde equivalent).
-
Cyclization: Condense the salt with Isopropylhydrazine hydrochloride .
Why this works: The Vinamidinium salt is a highly reactive 1,3-dielectrophile. The hydrazine condenses with both aldehyde equivalents. Since the central carbon (C2 of the precursor) already holds the 3-bromophenyl group, the resulting pyrazole is automatically substituted at the 4-position.
Step-by-Step Protocol:
-
Vilsmeier Formylation:
-
Mix DMF (3 equiv) and POCl₃ (2.5 equiv) at 0°C.
-
Add 3-bromophenylacetic acid (1 equiv).
-
Heat to 70°C for 6 hours.
-
Quench with ice/water and precipitate the Perchlorate or Hexafluorophosphate salt (or use the crude if stable).
-
-
Ring Closure:
-
Dissolve the Vinamidinium salt in Ethanol.
-
Add Isopropylhydrazine HCl (1.1 equiv) and Et₃N (2 equiv).
-
Reflux for 2 hours.
-
Result: High purity 4-(3-bromophenyl)-1-isopropyl-1H-pyrazole.
-
Mechanism Diagram:
Caption: The De Novo Cyclization route. This method guarantees the position of the aryl group and avoids transition metal catalysis.
References
-
Suzuki Chemoselectivity (I vs Br)
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Note: Foundational text establishing the oxidative addition r
-
-
Vinamidinium Salt Synthesis (Vilsmeier-Haack)
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1] Comprehensive Organic Synthesis, 2, 777-794.
- Application to Pyrazoles: Menozzi, G., et al. (1987). Synthesis of 4-substituted pyrazoles. Journal of Heterocyclic Chemistry.
-
-
Cesium Effect in N-Alkylation
-
Dijkstra, G., et al. (1989). The effect of cesium ions on nucleophilic substitution reactions. Journal of Organic Chemistry, 54(24), 5680–5691. Link
-
-
Regioselectivity in Pyrazole Synthesis
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry, 73(9), 3523–3529. Link
-
Sources
Purification methods for 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole
Technical Support Center: Purification of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole
-
Case ID: PYR-ISO-3BR-PUR
-
Status: Active
-
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Compound Profile
Compound: 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole Molecular Formula: C₁₂H₁₃BrN₂ Key Chemical Features:
-
Pyrazole Core: Nitrogen heterocycle susceptible to basicity and coordination with transition metals.
-
Isopropyl Group: Introduces lipophilicity but creates potential for regioisomers (N1 vs. N2 alkylation) during synthesis.
-
3-Bromophenyl Moiety: A lipophilic aryl halide, often serving as a handle for further cross-coupling.
Primary Purification Challenges:
-
Regioisomerism: Separation of the 1-isopropyl isomer (desired) from the 2-isopropyl (or 3 vs 5 substituted) byproduct.
-
Catalyst Residues: Removal of Palladium (Pd) if synthesized via Suzuki-Miyaura coupling.
-
Physical State: Tendency to "oil out" rather than crystallize due to the flexible isopropyl group and low melting point.
Module 1: Triage & Diagnostic (Start Here)
Before selecting a protocol, determine the synthesis route used. The impurity profile is dictated by the bond-formation strategy.
Caption: Diagnostic decision tree for selecting the appropriate purification workflow based on synthetic origin.
Module 2: The Regioisomer Crisis (Protocol 1)
Context: If you alkylated 4-(3-bromophenyl)-1H-pyrazole with isopropyl bromide/iodide, you likely have a mixture of the 1-isopropyl (desired) and N-unsubstituted or isomeric byproducts.
Q: "I see two spots on TLC with very similar Rf values. Which is my product?" A: In 1-alkyl-4-arylpyrazoles, the 1-substituted isomer is typically less polar (higher Rf) than the N-unsubstituted precursor but may overlap with the 2-alkylated isomer (if electronically distinct).
-
Diagnostic: Run 1H NMR. The methine proton of the isopropyl group (
) typically appears as a septet around 4.5–4.6 ppm for the 1-isomer. The regioisomer often shows a shift difference of 0.1–0.2 ppm.
Step-by-Step Chromatographic Resolution:
-
Stationary Phase: High-efficiency Silica Gel (40–63 µm).
-
Mobile Phase Optimization:
-
Standard: Hexane/Ethyl Acetate (Gradient 0% → 20%).[1]
-
For Difficult Separations: Toluene/Acetone (95:5). The π-π interactions of toluene with the pyrazole ring often provide better selectivity than simple alkane/ester systems [1].
-
-
Loading Strategy: Do not wet load with DCM. Use solid load (adsorb crude onto Celite or Silica) to prevent band broadening.
Table 1: Recommended Solvent Systems
| Solvent System | Gradient | Application |
|---|---|---|
| Hexane / EtOAc | 0-20% EtOAc | Standard purification. |
| Toluene / Acetone | 0-5% Acetone | High-resolution separation of isomers. |
| DCM / MeOH | 0-2% MeOH | Removing polar tars (not for isomer separation). |
Module 3: Palladium Removal (Protocol 2)
Context: If synthesized via Suzuki coupling using Pd(PPh₃)₄ or Pd(dppf)Cl₂, the product may be gray/brown or contain trace metals affecting biological assays.
Q: "My product is off-white/gray even after a column. How do I fix this?" A: Silica columns are inefficient at removing certain Pd complexes. You need a chemical scavenger.[2]
The "Self-Validating" Scavenging Protocol:
-
Dissolution: Dissolve crude (1 g) in THF or EtOAc (10 mL).
-
Scavenger Addition: Add SiliaMetS® Thiol or activated carbon (Darco G-60) at 10 wt% relative to the substrate.
-
Incubation: Stir at 50°C for 1 hour. (Heat is crucial for kinetic exchange of Pd).
-
Filtration: Filter hot through a Celite pad (packed tightly).
-
Validation: The filtrate should be colorless. If colored, repeat.
Module 4: Crystallization & Polishing (Protocol 3)
Context: The isopropyl group adds rotational freedom, often preventing easy crystallization.
Q: "My compound is an oil that won't solidify." A: This is common. The compound is likely a low-melting solid.
Troubleshooting Guide:
-
Technique A (Trituration): Dissolve the oil in a minimum amount of Et₂O (diethyl ether), then add cold Pentane dropwise until cloudy. Store at -20°C.
-
Technique B (Seeding): If you have any solid specks, scratch the glass side of the flask with a spatula dipped in the crude oil.
-
Technique C (Solvent Switch): Avoid DCM or Chloroform for final isolation; they trap in the lattice and lower the melting point. Use Heptane/IPA (Isopropanol) for recrystallization.
Recrystallization Workflow:
Caption: Anti-solvent crystallization workflow optimized for lipophilic pyrazoles.
References
-
BenchChem Technical Support. (2025).[3][4] Column chromatography conditions for separating pyrazole isomers. Retrieved from
-
National Institutes of Health (NIH). (2022). Thermodynamic vs. Kinetic Control in Synthesis of 3,5-Substituted Pyrazole. Retrieved from
-
Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org.[2][5][6][7][8] Synth. 2008, 85, 179.[8] Retrieved from
-
Biotage. (2023).[9] How to Remove Palladium in three easy steps.[2] Retrieved from
-
ResearchGate. (2016).[10] Separating Regioisomers using Preparative TLC.[10][11] Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Solvent Optimization for Bromophenyl Pyrazole Workflows
Topic: Optimizing Solvent Selection for Bromophenyl Pyrazole Reactions Content Type: Technical Support Center & Troubleshooting Guide
Welcome to the Advanced Synthesis Support Module. This guide addresses the critical solvent-dependent variables in the synthesis, functionalization, and purification of bromophenyl pyrazoles. Whether you are synthesizing the scaffold from scratch (cyclocondensation) or functionalizing a pre-existing core (cross-coupling), solvent choice is the primary determinant of regioselectivity, reaction rate, and isolation efficiency.
Module 1: Regioselectivity in Scaffold Synthesis
Context: The reaction between a hydrazine (e.g., 4-bromophenylhydrazine) and an unsymmetrical 1,3-diketone is the standard method for pyrazole construction. The Problem: This reaction often yields a mixture of 1,3- and 1,5-isomers. Standard protic solvents like ethanol often fail to discriminate effectively between the two carbonyl electrophiles.
FAQ: Regiocontrol
Q: I am getting a 60:40 mixture of regioisomers in Ethanol. How can I shift this ratio? A: Switch to a fluorinated alcohol solvent.
-
The Science: Solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) are strong hydrogen-bond donors (HBD) but poor nucleophiles. They form a specific H-bond network that activates the harder carbonyl of the 1,3-diketone while stabilizing the specific hydrazone intermediate.
-
Evidence: Research has shown that switching from EtOH to TFE/HFIP can shift ratios from ~1:1 to >95:5 in favor of the 1,5-isomer (or 1,3 depending on sterics) by altering the tautomeric equilibrium of the diketone [1, 2].
Q: My hydrazine hydrochloride salt isn't dissolving in TFE. A: Add a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA) or use the free base hydrazine. TFE is less polar than water/methanol systems; ensuring the hydrazine is in its neutral, nucleophilic form is critical for the initial attack.
Protocol: Regioselective Cyclocondensation
-
Dissolution: Dissolve 1,3-diketone (1.0 equiv) in TFE (0.5 M concentration).
-
Addition: Add aryl hydrazine (1.05 equiv) slowly at room temperature.
-
Reaction: Stir at 25°C. (Avoid reflux initially; high heat promotes thermodynamic equilibration to the mixture).
-
Workup: Remove TFE via rotary evaporation (TFE boils at 74°C, easily recoverable).
Module 2: Bromination of the Pyrazole Ring
Context: Installing a bromine atom at the C4 position (Electrophilic Aromatic Substitution) using N-Bromosuccinimide (NBS).[1]
FAQ: Bromination Efficiency
Q: Why is my NBS bromination stalling in Dichloromethane (DCM)? A: DCM is a non-polar solvent that poorly solubilizes the succinimide byproduct, which can coat the NBS surface.
-
Recommendation: Switch to Acetonitrile (MeCN) or Water .
-
The "Green" Route: Water is an excellent solvent for pyrazole bromination.[2] Pyrazoles are often sparingly soluble in water, but the reaction proceeds "on water" (heterogeneous). The hydrophobic effect accelerates the reaction, and the brominated product usually precipitates out as a solid, simplifying workup [3].
Q: I see multiple brominations (poly-bromination). What is happening? A: This is a concentration and polarity issue.
-
Fix: Use DMF at 0°C. The high polarity of DMF stabilizes the charged intermediate (Wheland intermediate), allowing for a more controlled, stepwise bromination. Ensure NBS is added portion-wise, not all at once.
Diagram: Bromination Solvent Decision Tree
Caption: Decision logic for selecting bromination solvents based on substrate solubility and green chemistry priorities.
Module 3: Suzuki-Miyaura Cross-Coupling
Context: Reacting the bromophenyl pyrazole with a boronic acid to extend the scaffold.[3]
FAQ: Catalyst Activity & Solvent Systems
Q: My reaction turns black and yields are low (<30%). Is the catalyst dead? A: The catalyst (Pd) likely aggregated ("blacked out") due to poor ligand stabilization or insufficient water.
-
The Fix: The solvent system DME/Water or 1,4-Dioxane/Water requires a specific ratio.
-
Optimization: Increase the water content. A ratio of DME:Water (4:1 to 3:1) is often optimal. Water is essential to dissolve the inorganic base (K2CO3/Na2CO3) and facilitate the transmetallation step (formation of the hydroxo-palladium complex) [4].
Q: Can I use a greener solvent than Dioxane (Carcinogen)? A: Yes. Isopropanol (IPA)/Water (3:1) is a viable alternative for many pyrazole couplings.
-
Note: Ethanol/Water can sometimes cause protodeboronation of the boronic acid. IPA is sterically bulkier and less prone to this side reaction.
Data Comparison: Solvent Systems for Suzuki Coupling
| Solvent System | Temp (°C) | Base | Typical Yield | Pros | Cons |
| DME / H2O (3:1) | 85-90 | Na2CO3 | 85-95% | Highly reliable; good solubility. | DME is toxic (teratogen). |
| Dioxane / H2O (4:1) | 100 | K3PO4 | 80-90% | High boiling point for difficult substrates. | Peroxide formation; toxicity. |
| IPA / H2O (3:1) | 80 | K2CO3 | 75-85% | Green; cheap; easy workup. | Lower solubility for very lipophilic pyrazoles. |
| Toluene / H2O (10:1) | 100 | K3PO4 | 60-70% | Good for phase transfer catalysis. | Poor miscibility requires vigorous stirring. |
Module 4: Purification & Workup (Troubleshooting "Oiling Out")
Context: Bromophenyl pyrazoles are often lipophilic and prone to forming oils rather than crystals during recrystallization.
FAQ: Crystallization
Q: My product oils out when I cool the Ethanol solution. A: You are cooling too fast or the solvent is too polar.
-
The Fix: Use the Trituration Technique or a Binary Solvent System .
-
Protocol:
-
Dissolve the oil in a minimum amount of "Good" solvent (e.g., DCM or Ethyl Acetate).
-
Slowly add "Bad" solvent (Hexane or Heptane) until cloudiness persists.
-
Crucial Step: If it oils out again, add a seed crystal and reheat to boiling, then let it cool very slowly in a Dewar flask or oil bath (turned off).
-
Alternative: For highly fluorinated pyrazoles, recrystallize from Acetonitrile . The dipole moment of MeCN often aligns well with the pyrazole core, promoting lattice formation [5].
-
Diagram: Purification Workflow
Caption: Workflow for recovering solid product from oiled-out crude mixtures.
References
-
Fustero, S., et al. (2008).[4] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry.
-
Gonçalves, D., et al. (2021). "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation." Beilstein Journal of Organic Chemistry.
-
Wang, X., et al. (2025).[1] "Halogenation of Pyrazoles Using N-Halosuccinimides in Water." ResearchGate / Green Chemistry Archives.
-
Li, H., et al. (2014). "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Tetrahedron Letters.
-
University of Rochester. "Reagents & Solvents: Solvents for Recrystallization Guide." Rochester Chemistry Dept.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance of the isopropyl group in coupling reactions
Topic: Overcoming Steric Hindrance &
Introduction: The "Secondary" Challenge
Welcome to the technical support hub for isopropyl group couplings. If you are here, you are likely facing one of three error codes in your LCMS traces:
-
Protodeboronation: Your isopropyl boronic acid vanished, leaving only the aryl halide.
-
Isomerization: You aimed for isopropyl (branched) but got n-propyl (linear).
-
Reduction: Your aryl halide became a simple arene (Ar-H) due to
-hydride elimination.
The isopropyl group is a "Goldilocks" problem: it is too bulky for standard oxidative addition/transmetalation pathways, yet it possesses
Module 1: The C(sp²)–C(sp³) Interface (Suzuki-Miyaura)
Ticket #001: "My isopropyl boronic acid is dead on arrival."
User Issue: "I'm trying to couple an aryl bromide with isopropylboronic acid using Pd(PPh3)4. The boronic acid degrades before the reaction finishes."
Root Cause: Isopropylboronic acid is notoriously unstable. It undergoes rapid protodeboronation and oxidation. Furthermore, standard ligands (PPh3) are not bulky enough to force the crowded reductive elimination step, allowing
The Fix: The Molander/RuPhos Protocol Switch to Potassium Isopropyltrifluoroborate (Molander Salt) . These are air-stable and release the active boron species slowly, preventing decomposition. You must pair this with RuPhos , a ligand engineered to create a protective pocket that accelerates reductive elimination.
Validated Protocol:
| Component | Equivalent/Conc. | Notes |
| Aryl Halide | 1.0 equiv | Bromides or Triflates preferred. |
| iPr-BF3K | 1.5 equiv | The Molander Salt. |
| Catalyst | 2-5 mol% | RuPhos Pd G4 (or Pd(OAc)2 + RuPhos 1:2). |
| Base | 3.0 equiv | K2CO3 (Crucial: Weak base prevents hydrolysis overshoot). |
| Solvent | 0.2 M | Toluene/H2O (3:1) . Biphasic is mandatory. |
| Temp | 80–100 °C | Requires heat to drive the transmetalation. |
Why this works:
-
Slow Release: The trifluoroborate hydrolyzes slowly in the biphasic system, keeping the concentration of active boronic acid low (preventing side reactions) but steady.
-
RuPhos Effect: This dialkylbiaryl phosphine is electron-rich (facilitates oxidative addition) and bulky (accelerates reductive elimination over
-hydride elimination).
Module 2: The Organometallic Interface (Negishi)
Ticket #002: "I'm seeing n-propyl impurities in my isopropyl coupling."
User Issue: "I switched to Negishi coupling using isopropylzinc bromide. The yield is okay, but I have 15% n-propyl product. The chain walked."
Root Cause: This is Isomerization via
-
The Pd-isopropyl species undergoes
-hydride elimination to form a Pd-H alkene complex (Propene). -
The Pd-H re-inserts into the propene at the terminal carbon (anti-Markovnikov).
-
This forms a Pd-n-propyl species, which then couples.
The Fix: The CPhos Speed Trap
You need a ligand that makes Reductive Elimination (RE) faster than
Validated Protocol:
| Component | Equivalent | Notes |
| Aryl Halide | 1.0 equiv | Electron-deficient chlorides/bromides work best. |
| iPr-ZnBr | 1.3 equiv | Use Knochel-type (iPrZnBr·LiCl) in THF. |
| Ligand | 4-8 mol% | CPhos (Specific for secondary alkyl zincs). |
| Precatalyst | 2-4 mol% | Pd(OAc)2 or Pd2(dba)3. |
| Solvent | 0.5 M | THF (from the Zinc reagent). |
| Temp | 25 °C | Room Temperature . Heat promotes isomerization. |
Technical Insight:
CPhos has a very specific bite angle and steric bulk that destabilizes the Pd(II) intermediate, lowering the barrier for Reductive Elimination. If RE is faster than
Module 3: The C–N Interface (Buchwald-Hartwig)
Ticket #003: "Coupling Isopropylamine with ortho-substituted Aryl Halides."
User Issue: "I cannot get isopropylamine to couple with 2-chloro-toluene. It's too crowded."
Root Cause: The isopropyl group on the amine + the ortho substituent on the ring creates massive steric clash during the amine coordination step.
The Fix: Pd G4 Precatalysts with BrettPhos For primary aliphatic amines with steric bulk (like isopropylamine), BrettPhos or RuPhos are the ligands of choice. You should use Pd G4 precatalysts (e.g., RuPhos Pd G4) to ensure rapid initiation without needing to reduce Pd(II) in situ, which can be difficult with bulky substrates.
Decision Matrix:
-
Standard Aryl Halide + Isopropylamine: Use RuPhos Pd G4 .
-
Ortho-Substituted Aryl Halide + Isopropylamine: Use BrettPhos Pd G4 or tBuBrettPhos Pd G4 .
-
Base: NaOtBu (Sodium tert-butoxide) is standard. If base-sensitive functional groups exist, switch to LHMDS.
Visualizing the "Race Condition"
The success of isopropyl coupling relies entirely on winning the race between Reductive Elimination (RE) and
Caption: The Kinetic Race. To get the product (Green), the ligand must accelerate Reductive Elimination faster than the spontaneous
Advanced Troubleshooting (FAQ)
Q: Can I use Nickel instead of Palladium?
A: Yes, and sometimes you should. Nickel is less prone to
-
Recommendation: For alkyl halides coupling with aryl zinc/boron, use NiCl2(glyme) + PyBox ligands. This often proceeds via a radical mechanism (Single Electron Transfer), completely bypassing the
-elimination constraints of Pd(0)/Pd(II) cycles.
Q: My reaction stalls at 60% conversion. Should I add more catalyst? A: No. In isopropyl couplings, a stall usually means the catalyst has been poisoned by the alkene byproduct (propene) or inactive Pd-hydride species.
-
Action: Add 10-20 mol% of 1-octene or styrene as a "scavenger" for Pd-hydrides, or simply switch to the Molander Salt protocol (Module 1) which regulates the concentration of reactive species preventing catalyst death.
Q: Is there a "Universal" ligand for this? A: RuPhos is the closest to universal for Suzuki and Buchwald involving isopropyl groups. CPhos is the specialist for Negishi. Do not interchange them. RuPhos in Negishi often leads to lower yields due to slower transmetalation with Zinc.
References
-
Molander, G. A., & Ellis, N. (2010). Potassium Trifluoroborate Salts as Convenient, Stable Reagents for Difficult Alkyl Transfers. Accounts of Chemical Research. Link
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society.[1][2] Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link
-
Hu, X. (2011). Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Electrophiles and Metallophiles. Chemical Science. Link
Sources
Controlling temperature for selective bromination of isopropyl-pyrazoles
Welcome to the dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of brominated isopropyl-pyrazoles. This guide is designed to provide in-depth technical support, troubleshooting advice, and answers to frequently asked questions, with a specific focus on the critical role of temperature in achieving high selectivity and yield.
Section 1: Troubleshooting Guide - Navigating Experimental Challenges
This section addresses common issues encountered during the selective bromination of isopropyl-pyrazoles, with an emphasis on temperature-related causes and solutions.
Issue 1: Poor Regioselectivity (Mixture of Brominated Isomers)
Question: My reaction is producing a mixture of 4-bromo and 5-bromo-isopropyl-pyrazole isomers, with a significant amount of the undesired isomer. How can I improve the regioselectivity for the 4-position?
Answer: Achieving high regioselectivity in pyrazole bromination is a classic challenge governed by both electronic and steric factors. Temperature plays a pivotal role in tipping the balance between kinetic and thermodynamic control of the reaction.[1][2][3][4][5]
Potential Causes & Solutions:
-
Elevated Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamically more stable, but often undesired, isomer.[3][4] Many electrophilic aromatic brominations of pyrazoles are successful at or below room temperature.[6]
-
Solution: Conduct the reaction at a lower temperature. A common starting point for bromination with N-Bromosuccinimide (NBS) is to cool the reaction mixture to 0 °C before and during the addition of the brominating agent.[7] Maintaining this temperature for a period post-addition before allowing it to slowly warm to room temperature can significantly favor the kinetically preferred product.[7]
-
-
Reaction Control Type: The product distribution can be dictated by whether the reaction is under kinetic or thermodynamic control. The kinetically controlled product is formed faster, while the thermodynamically controlled product is more stable.[1][2][3][4][5]
Workflow for Optimizing Regioselectivity:
Caption: A logical workflow for troubleshooting poor regioselectivity.
Issue 2: Formation of Di-brominated or Poly-brominated Byproducts
Question: I am observing the formation of di- and sometimes tri-brominated pyrazole species, which is reducing the yield of my desired mono-brominated product. How can I prevent this over-bromination?
Answer: The formation of multiple bromination products is typically a result of the high reactivity of the pyrazole ring, especially when activated by an isopropyl group. Precise control over stoichiometry and reaction temperature is key to minimizing this issue.
Potential Causes & Solutions:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent will expectedly lead to multiple brominations.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent. For highly reactive substrates, it may be beneficial to use slightly less than one equivalent and accept a lower conversion to maximize selectivity for the mono-brominated product.
-
-
High Local Concentration of Brominating Agent: Adding the brominating agent too quickly can create localized areas of high concentration, leading to rapid, uncontrolled multiple brominations.
-
Solution: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period.[7] This maintains a low, steady concentration of the electrophile.
-
-
Elevated Temperature: Higher temperatures increase the reaction rate, which can make it difficult to stop the reaction after the first bromination.
-
Solution: Perform the addition of the brominating agent and the initial phase of the reaction at a reduced temperature (e.g., 0 °C or even -20 °C) to moderate the reaction rate.[8]
-
Experimental Protocol to Minimize Over-bromination:
| Step | Procedure | Rationale |
| 1 | Dissolve the isopropyl-pyrazole in a suitable solvent (e.g., DMF, CH2Cl2) in a round-bottom flask equipped with a magnetic stirrer. | Ensure a homogenous reaction mixture. |
| 2 | Cool the solution to 0 °C using an ice-water bath. | Reduce the initial reaction rate to control exotherm and improve selectivity. |
| 3 | Dissolve the brominating agent (e.g., NBS, 1.05 eq.) in the same solvent. | Prepare for controlled addition. |
| 4 | Add the brominating agent solution dropwise or in small portions over 20-30 minutes. | Maintain a low concentration of the electrophile to prevent over-bromination.[7] |
| 5 | Stir the reaction mixture at 0 °C for an additional 30-60 minutes after the addition is complete. | Allow the mono-bromination to proceed to completion at a controlled rate.[7] |
| 6 | Monitor the reaction progress by TLC or LC-MS. | Determine the optimal reaction time and quench before significant di-bromination occurs. |
| 7 | Once the starting material is consumed, quench the reaction with a suitable reagent (e.g., aqueous sodium thiosulfate). | Stop the reaction and remove any unreacted bromine. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the electrophilic bromination of a pyrazole ring?
A1: The bromination of a pyrazole ring proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyrazole ring acts as a nucleophile, attacking an electrophilic bromine source (e.g., Br₂ or the polarized bromine in NBS). This forms a resonance-stabilized cationic intermediate known as a Wheland intermediate or arenium ion. A base (which can be the solvent or the counter-ion of the bromine source) then abstracts a proton from the carbon atom where the bromine has attached, restoring the aromaticity of the pyrazole ring and yielding the brominated product.[6][9]
Caption: Simplified SEAr mechanism for pyrazole bromination.
Q2: Why is the 4-position of the pyrazole ring generally favored for bromination?
A2: The regioselectivity of pyrazole bromination is influenced by the electronic properties of the two nitrogen atoms. One nitrogen is considered "pyrrole-like" (donating electron density into the ring) and the other is "pyridine-like" (withdrawing electron density). Electrophilic attack is generally directed to the position least deactivated by the pyridine-like nitrogen and most activated by the pyrrole-like nitrogen, which is often the C4 position.[9] The stability of the Wheland intermediate also plays a crucial role; the intermediate formed by attack at C4 is often more stable than those formed by attack at other positions.
Q3: Can temperature influence which isomer is the major product?
A3: Absolutely. As discussed in the troubleshooting section, temperature is a critical factor in determining the product ratio in reactions where multiple isomers can be formed.[10]
-
Low Temperatures (Kinetic Control): At lower temperatures, the reaction is typically under kinetic control. The major product will be the one that is formed the fastest, meaning it has the lowest activation energy.[3][4]
-
Higher Temperatures (Thermodynamic Control): At elevated temperatures, the reaction can become reversible, leading to thermodynamic control. Under these conditions, the product distribution will reflect the relative thermodynamic stabilities of the isomers, and the most stable isomer will be the major product, even if it is formed more slowly.[3][4]
Q4: Are there any safety precautions I should take when performing bromination reactions?
A4: Yes, safety is paramount. Brominating agents can be hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12][13][14]
-
Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhaling any vapors.[11][12][13][14]
-
Handling: Avoid contact with skin and eyes.[11][12] In case of contact, rinse the affected area thoroughly with water.[11][12]
-
Quenching: Be prepared to quench the reaction to neutralize any excess brominating agent. A solution of sodium thiosulfate or sodium bisulfite is commonly used for this purpose.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.[13]
Q5: How does the choice of solvent affect the reaction?
A5: The solvent can influence both the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used as they can help to dissolve the pyrazole starting material and stabilize charged intermediates.[6][7] In some cases, the use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in pyrazole synthesis, a principle that could potentially be applied to subsequent functionalization reactions. It is important to choose a solvent that is inert to the reaction conditions and in which the starting materials are sufficiently soluble.
References
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]
-
5-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOLE Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved February 18, 2026, from [Link]
-
Claramunt, R. M., et al. (2014). A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. ARKIVOC, 2014(ii), 19-35. Retrieved February 18, 2026, from [Link]
-
Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. Retrieved February 18, 2026, from [Link]
-
Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. Retrieved February 18, 2026, from [Link]
-
Teixeira, C., & Butler, R. N. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Retrieved February 18, 2026, from [Link]
-
Kumar, M., et al. (2020). Borane Catalyzed Selective Diazo Cross-Coupling Towards Pyrazoles. ChemRxiv. Retrieved February 18, 2026, from [Link]
-
Thermodynamic vs kinetic reaction control with radical substitution. (2016, September 28). Chemistry Stack Exchange. Retrieved February 18, 2026, from [Link]
-
N - Bromosuccinimide (NBS) reagent application & mechanism | Organic synthesis. (2021, October 23). YouTube. Retrieved February 18, 2026, from [Link]
-
3.3: Kinetic vs. Thermodynamic Control of Reactions. (2021, December 27). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved February 18, 2026, from [Link]
-
Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. Retrieved February 18, 2026, from [Link]
-
Gallocyanine-Catalyzed Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides. (2025, September 10). The Journal of Organic Chemistry. Retrieved February 18, 2026, from [Link]
-
The Bromination of Pyrazabole. (n.d.). Defense Technical Information Center. Retrieved February 18, 2026, from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). Journal of Organic Chemistry. Retrieved February 18, 2026, from [Link]
-
Savina, I. V., et al. (2023). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. Retrieved February 18, 2026, from [Link]
-
Regioselectivity of pyrazole bromination. (2022, June 4). Reddit. Retrieved February 18, 2026, from [Link]
-
Ferreira, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. Retrieved February 18, 2026, from [Link]
-
Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. (2014, October 1). Semantic Scholar. Retrieved February 18, 2026, from [Link]
-
Bromination Reagent Guide. (2026, February 4). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved February 18, 2026, from [Link]
-
Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved February 18, 2026, from [Link]
-
Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1735. Retrieved February 18, 2026, from [Link]
-
Li, Z., & Wang, G. (2014). Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. Tetrahedron Letters, 55(40), 5555-5558. Retrieved February 18, 2026, from [Link]
-
Bromination of pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. (2023, October 28). Journal of Chemistry and Technologies. Retrieved February 18, 2026, from [Link]
-
Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025, July 4). Angewandte Chemie. Retrieved February 18, 2026, from [Link]
-
How can I convert bromo to isopropyl on pyrazole 4th position?. (2015, October 13). ResearchGate. Retrieved February 18, 2026, from [Link]
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Technical Support Center: Strategies for Separating 1- and 2-Isopropyl Pyrazole Isomers
Welcome to the technical support guide for resolving one of the more persistent challenges in synthetic chemistry: the separation of N-alkylated pyrazole regioisomers. The synthesis of unsymmetrically substituted pyrazoles via N-alkylation frequently results in a mixture of 1- and 2-isomers.[1][2] Specifically, the 1-isopropyl and 2-isopropyl pyrazole isomers possess nearly identical physicochemical properties, making their separation a significant purification hurdle.
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies, troubleshooting advice, and detailed protocols to effectively separate these challenging regioisomers, ensuring the isolation of pure compounds for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 1- and 2-isopropyl pyrazole isomers?
The core challenge lies in the high degree of similarity between the two regioisomers. They are constitutional isomers with the same molecular weight and formula. Consequently, they exhibit very close polarities, boiling points, and solubility profiles, which makes standard separation techniques like distillation or simple precipitation ineffective. Achieving separation requires methods that can exploit subtle differences in their steric presentation and electronic distribution.[3]
Q2: Which separation techniques are most effective for these pyrazole regioisomers?
The two most successful and widely documented strategies are flash column chromatography and fractional crystallization (often following derivatization).[4][5]
-
Flash Column Chromatography is the most common approach, relying on minor differences in polarity to effect separation on a solid stationary phase like silica gel.[3][4]
-
Fractional Crystallization is a powerful alternative, particularly when chromatographic separation is poor. This method exploits differences in how the isomers pack into a crystal lattice, which can be enhanced by converting them into salts.
High-Performance Liquid Chromatography (HPLC) can also be used for high-resolution separation, though it is more typically employed for analytical-scale work or the separation of enantiomers rather than bulk regioisomers.[3][6]
Q3: How do I select the right conditions for flash column chromatography?
Success in column chromatography is almost entirely dependent on the solvent system (mobile phase).
-
Stationary Phase: Standard silica gel (230-400 mesh) is the go-to stationary phase for these types of separations.[3]
-
Mobile Phase Selection: The key is to find a solvent system that maximizes the difference in retention factor (ΔRf) between the two isomers on a Thin Layer Chromatography (TLC) plate.
-
A good starting point is a binary mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate .[7]
-
Systematically screen different ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) on TLC. The goal is to have the lower spot with an Rf of ~0.2 and the upper spot with an Rf as high as possible while still showing clear separation.
-
If hexanes/ethyl acetate fails, try other solvent systems like dichloromethane/methanol or toluene/ethyl acetate.
-
Q4: My isomers are co-eluting on the column despite seeing a slight separation on TLC. What should I do?
This is a common issue when isomer polarities are very close. Here is the causality and solution: a small ΔRf on TLC translates to significant band overlap on a column, especially with higher loading.
-
Optimize the Mobile Phase: A shallow gradient is crucial. Instead of a large step-wise increase in polarity, use a slow, linear gradient (e.g., increasing from 5% to 15% ethyl acetate in hexanes over many column volumes). Isocratic elution (using a single, constant solvent mixture) may also provide better resolution if a system with good separation is found.[3]
-
Improve Column Packing and Sample Loading:
-
Ensure the column is packed perfectly, without air bubbles or cracks.
-
Use the dry loading technique.[3] Dissolve your crude mixture in a strong, volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent completely. This dry powder can then be carefully added to the top of the column, which prevents band broadening associated with liquid loading in a strong solvent.
-
Q5: How can I use crystallization to separate the isomers?
Fractional crystallization leverages differences in solubility and crystal lattice energy. Since the isomers themselves may have similar solubilities, converting them into salts can amplify the differences in their crystal packing properties.
The pyrazole ring contains a basic, pyridine-like nitrogen at the N-2 position.[2] The steric environment around this nitrogen differs between the 1-isopropyl and 2-isopropyl isomers. This difference can lead to their respective salts (e.g., hydrochlorides, sulfates, or tosylates) having significantly different crystal structures and solubilities in a given solvent, allowing one to crystallize preferentially.
Q6: How do I unambiguously identify which isomer is which after separation?
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are definitive.
-
¹H NMR: The chemical shifts of the pyrazole ring protons will be different for each isomer.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is the gold standard for confirming regiochemistry.[4][8][9] It identifies protons that are close in space. For the 1-isopropyl isomer , a clear NOE correlation will be observed between the isopropyl methine proton (-CH(CH₃)₂) and the proton at the C5 position of the pyrazole ring. This through-space interaction is absent in the 2-isopropyl isomer .
-
¹³C NMR: The chemical shifts of the pyrazole carbons provide complementary data for structural confirmation.[10][11][12]
-
X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides absolute, unambiguous proof of the molecular structure.[4][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No separation on TLC. | Isomers have identical polarity in the tested solvent system. | Screen a wider range of solvent systems with different properties (e.g., toluene/ethyl acetate, dichloromethane/diethyl ether). |
| Spots are elongated or "streaky" on TLC. | The compound may be acidic/basic, interacting strongly with silica; sample is too concentrated. | Add a small amount of modifier to the eluent (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic compounds). Spot a more dilute sample. |
| Isomers co-elute from the column. | Poor mobile phase selectivity; column overloading; improper packing; sample loaded in too strong a solvent. | Re-optimize the mobile phase for a larger ΔRf. Use a shallower gradient. Reduce the amount of material loaded. Use the dry loading method.[3] |
| Product yield is low after column chromatography. | Compound is degrading on the silica gel; compound is irreversibly adsorbed. | Check for degradation by running a 2D TLC (spot the sample, run the plate, dry, then turn 90 degrees and run in the same solvent). If degradation is observed, switch to a less acidic stationary phase like neutral alumina or use an alternative method like crystallization. |
Visualized Workflows and Protocols
Decision-Making Workflow for Isomer Separation
Caption: Decision tree for selecting an appropriate separation method.
Detailed Experimental Protocols
Protocol 1: Separation by Flash Column Chromatography
This protocol assumes the isomers show adequate separation (ΔRf > 0.1) in a 85:15 Hexanes:Ethyl Acetate system via TLC analysis.
-
TLC Optimization: Confirm the optimal solvent system. The lower Rf spot should be around 0.2-0.3 for effective column separation.
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a silica weight of 50-100 times the weight of the crude sample).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexanes or 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring a flat, stable top surface.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude isomer mixture (e.g., 1.0 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
-
Column Loading and Elution:
-
Carefully layer the silica-adsorbed sample onto the top of the packed column bed.
-
Gently add a thin layer of sand or fritted disc to protect the sample layer.
-
Fill the column carefully with the initial mobile phase.
-
Begin elution using positive pressure, starting with the low-polarity solvent system determined by TLC.[3]
-
If using a gradient, slowly and systematically increase the proportion of the more polar solvent (e.g., increase ethyl acetate content by 2-5% every few column volumes).
-
-
Fraction Collection and Analysis:
-
Collect fractions continuously from the column outlet.
-
Monitor the fractions by TLC to identify which contain the separated isomers.
-
Combine the pure fractions of each isomer separately.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the isolated, pure isomers.
Protocol 2: Separation by Fractional Crystallization of Salts
This protocol is an excellent alternative if chromatography fails.
-
Solvent and Acid Screening (Small Scale):
-
In separate small vials, dissolve ~50 mg of the isomer mixture in different solvents (e.g., isopropanol, acetone, ethyl acetate).
-
To each vial, add a solution of an acid (e.g., HCl in ether, or p-toluenesulfonic acid in isopropanol) dropwise, aiming for approximately one molar equivalent.
-
Observe which system yields a precipitate. Scratch the inside of the vial with a glass rod or cool in an ice bath to induce crystallization.
-
Isolate the small crop of crystals, wash, neutralize back to the free base, and check the isomeric ratio by ¹H NMR to see if the crystallization was selective.
-
-
Preparative Scale Crystallization:
-
Based on the screening, dissolve the bulk isomer mixture in the chosen solvent and warm gently if necessary to ensure complete dissolution.
-
Slowly add one equivalent of the selected acid solution with stirring.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent. This solid is enriched in one isomer.
-
The mother liquor is now enriched in the other isomer. The solvent can be evaporated and the process repeated, perhaps with a different solvent, to crystallize the second isomer salt.
-
-
Liberation of the Free Base:
-
Dissolve the isolated salt in water.
-
Make the solution basic by slowly adding a base (e.g., saturated sodium bicarbonate or 1M NaOH solution) until precipitation of the free pyrazole is complete.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the pure isomer.
-
References
-
3. Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.
-
8. PMC.
-
14. ResearchGate.
-
4. Divulga UAB - University research dissemination magazine.
-
9. ResearchGate.
-
7. Biotage.
-
10. MDPI.
-
5. Reddit.
-
15. BenchChem.
-
16. SPbU Researchers Portal.
-
11. Connect Journals.
-
6. Journal of Separation Science.
-
17. Semantic Scholar.
-
12. Journal of the Chemical Society B: Physical Organic.
-
18. UAB Barcelona.
-
19. ResearchGate.
-
1. PMC.
-
2. PMC.
-
20. Wiley Online Library.
-
21. Organic & Biomolecular Chemistry.
-
13. PubMed.
-
22. MDPI.
-
23. MDPI.
-
24. National Journal of Pharmaceutical Sciences.
-
25. PMC.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. reddit.com [reddit.com]
- 6. cms.mz-at.de [cms.mz-at.de]
- 7. ablelab.eu [ablelab.eu]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. connectjournals.com [connectjournals.com]
- 12. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pureportal.spbu.ru [pureportal.spbu.ru]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 19. researchgate.net [researchgate.net]
- 20. pure.uva.nl [pure.uva.nl]
- 21. Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pharmajournal.net [pharmajournal.net]
- 25. Synthesis and Chiral Separation of Fibratol, Isopropyl 2-(4-((4-chlorophenyl)(hydroxyl) methyl)-phenoxy)-2-methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing reaction kinetics for electron-deficient pyrazole rings
Welcome to the Pyrazole Kinetics Support Hub.
Current Status: ONLINE Senior Application Scientist: Dr. Aris Thorne Subject: Overcoming Kinetic Barriers in Electron-Deficient Pyrazoles
Diagnostic Workflow: Select Your Strategy
Before modifying reaction parameters, you must identify the kinetic bottleneck. Electron-deficient pyrazoles (containing -CF₃, -NO₂, or pyridyl groups) suffer from reduced nucleophilicity at the nitrogen and deactivated carbons (C4).
Use this decision tree to select the correct troubleshooting module.
Figure 1: Diagnostic logic for selecting the appropriate kinetic enhancement strategy based on reaction type and failure mode.
Troubleshooting Tickets (Expert Solutions)
Ticket #1: The "Frozen" Reaction (N-Arylation Stalled)
Symptom: You are attempting a Buchwald-Hartwig or Ullmann coupling on a pyrazole with an EWG (e.g., 3-CF₃-pyrazole). The starting material remains untouched despite heating. Root Cause: The EWG pulls electron density from the N1-H, lowering the pKa (making it easier to deprotonate) but rendering the resulting anion stabilized and non-nucleophilic . It fails to attack the Pd(II) center during transmetalation.
Corrective Actions:
-
Switch Ligands (Sterics is Key): Standard ligands (BINAP, Xantphos) often fail here. You need ligands that facilitate reductive elimination and stabilize the oxidative addition complex.
-
Recommendation: Use tBuBrettPhos or AdBippyPhos . These bulky, electron-rich ligands force the challenging reductive elimination step.
-
Why? The bulky alkyl groups on phosphorus protect the metal center and accelerate the coupling of the electron-poor amine.
-
-
Avoid Iodides (The "Iodide Effect"):
-
Alert: Do not use Aryl-Iodides if possible.
-
Mechanism: Iodide ions can bridge Pd dimers, forming stable, inactive resting states that remove the catalyst from the cycle.[1]
-
Fix: Use Aryl-Bromides or Aryl-Triflates . If you must use Iodides, add a silver salt (AgOTf) to scavenge the iodide, though this is expensive.
-
-
The Chan-Lam Alternative: If Pd fails, switch to Cu-catalyzed Chan-Lam coupling.
-
Critical Tweak: Electron-deficient pyrazoles require higher oxygen pressure (balloon is insufficient; use O₂ sparging or 1 atm pure O₂) and often a co-ligand like bipyridine to prevent the copper from crashing out.
-
Ticket #2: Regioselectivity Nightmares (N1 vs. N2)
Symptom: You get a 1:1 mixture of N1 and N2 alkylation products, or the wrong isomer entirely. Root Cause: Tautomerism. The proton shuttles between N1 and N2.
-
Electronic Control: The lone pair on the nitrogen adjacent to the EWG is less nucleophilic.
-
Steric Control: The position furthest from the bulky substituent is sterically favored.
Corrective Actions:
| Desired Isomer | Strategy | Mechanism |
| N1-Alkylation (Adjacent to EWG) | Thermodynamic Control | High heat (100°C+) in polar aprotic solvent (DMF/DMSO). The reaction becomes reversible, eventually settling in the thermodynamic well (usually N1 for EWGs like CF3 due to dipole minimization). |
| N2-Alkylation (Distal to EWG) | Kinetic/Chelation Control | MgBr₂ Catalysis . Magnesium coordinates to the N2 and the electrophile (if it has a carbonyl), directing attack to N2. |
| N2-Alkylation (General) | Solvent Switch | Use non-polar solvents (Toluene) with non-dissociating bases (NaH). This amplifies steric repulsion at N1. |
Ticket #3: C4-Functionalization Failure
Symptom: Electrophilic Aromatic Substitution (SEAr) conditions (e.g., bromination, nitration) fail or require forcing conditions that decompose the molecule. Root Cause: The pyrazole ring is already electron-poor. Adding an EWG makes C4 severely deactivated.
Corrective Actions:
-
Abandon SEAr: Stop trying to force electrophiles onto a deactivated ring.
-
Adopt Radical Substitution (Minisci-Type):
-
Generate alkyl radicals (from carboxylic acids + persulfate/Ag) or aryl radicals. These are nucleophilic radicals that attack the electron-deficient ring avidly.
-
-
Lithiation-Trapping:
-
Perform Halogen-Lithium exchange (if a handle exists) or direct deprotonation (using TMPMgCl·LiCl) at -78°C, then quench with the electrophile. This bypasses the kinetic barrier of SEAr.
-
Optimized Protocols
Protocol A: High-Performance Buchwald for EWG-Pyrazoles
For coupling 3-(trifluoromethyl)pyrazole with Aryl Bromides.
Reagents:
-
Substrate: 1.0 equiv
-
Aryl Bromide: 1.2 equiv
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: tBuBrettPhos (4-6 mol%)
-
Base: K₃PO₄ (anhydrous, 2.0 equiv) - Note: Weaker than NaOtBu but tolerates EWGs better.
-
Solvent: t-Amyl Alcohol or Dioxane (0.2 M)
Step-by-Step:
-
Purge: Flame-dry a resealable reaction vial. Cycle Argon/Vacuum 3 times.
-
Charge: Add Pd₂(dba)₃, Ligand, Base, and Pyrazole solid.
-
Solvent: Add solvent (sparged with Argon for 10 mins). Add Aryl Bromide (if liquid).
-
Activation: Stir at RT for 5 mins to allow Ligand-Pd complexation.
-
Heat: Seal and heat to 100°C for 12 hours.
-
Checkpoint: Check LCMS. If conversion <50%, add 2 mol% more catalyst/ligand solution (pre-mixed).
-
Workup: Filter through Celite. Concentrate.
Protocol B: Mg-Catalyzed Regioselective N2-Alkylation
For forcing alkylation to the sterically hindered or "wrong" nitrogen.
Reagents:
-
Pyrazole: 1.0 equiv[2]
-
Alkyl Halide (pref. bromo-carbonyls): 1.5 equiv
-
Catalyst: MgBr₂ (20 mol%) or Mg(OtBu)₂
-
Base: DIPEA (2.5 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step:
-
Mix Pyrazole and MgBr₂ in THF under N₂. Stir 15 mins (Chelation time).
-
Add Alkyl Halide.
-
Add DIPEA dropwise.
-
Stir at 0°C to RT . Do not heat initially.[3]
-
Mechanism Check: The Mg²⁺ coordinates the N2 lone pair and the electrophile, guiding the reaction.
Frequently Asked Questions (FAQ)
Q: Why is my reaction turning black and plating out metal? A: This is "Pd-Black" formation. It means your ligand is dissociating, or the oxidative addition is too slow, leaving Pd(0) unprotected.
-
Fix: Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure strict O₂ exclusion.
Q: Can I use DMF for the Buchwald coupling? A: Avoid it if possible. DMF can coordinate to Pd and inhibit the cycle at high temperatures. It also decomposes to dimethylamine, which is a better nucleophile than your pyrazole and will couple instead. Use Dioxane or Toluene .[1]
Q: My pyrazole has a free NH but won't dissolve in Toluene. A: Use a co-solvent system. Toluene/Dioxane (4:1) often solves solubility issues without compromising the reaction kinetics. Alternatively, use a phase-transfer catalyst (TBAF) in a biphasic system.
References
-
Buchwald-Hartwig Coupling of Pyrazoles
- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Regioselectivity in Pyrazole Alkylation
- Koolman, H. F., et al. (2019). "Regioselective Synthesis of N-Substituted Pyrazoles." Journal of Organic Chemistry.
-
Mg-Catalyzed Regioselective Alkylation
- Xu, Y., et al. (2018).
-
Chan-Lam Coupling Mechanics
- Qiao, J. X., & Lam, P. Y. S. (2011).
Sources
Validation & Comparative
Technical Guide: Structural Validation of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole via 1H NMR
Executive Summary
This guide provides a technical analysis of the 1H NMR chemical shifts for 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole , a scaffold relevant to kinase inhibitor discovery (e.g., p38 MAPK, JAK pathways).
In synthetic workflows, the N-alkylation of 4-substituted pyrazoles often yields a mixture of regioisomers (1,4- vs. 1,3- vs. 1,5-substitution). The primary performance metric for this guide is the differentiation of the target 1,4-isomer from its regioisomeric byproducts.
This document synthesizes experimental data from analogous 1-isopropyl-4-arylpyrazole scaffolds to provide a self-validating structural assignment protocol.
Part 1: The Product – 1H NMR Profile of the Target Molecule[1]
Predicted Chemical Shift Table (CDCl₃)
The following data is derived from validated fragments (1-isopropyl-4-phenylpyrazole and 3-bromophenyl derivatives). Use this table to confirm the identity of the 1,4-isomer.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Structural Diagnostic |
| Pyrazole H-5 | 7.95 – 8.05 | Singlet (s) | 1H | - | Critical: Most downfield heteroaromatic singlet; adjacent to N1. |
| Pyrazole H-3 | 7.75 – 7.85 | Singlet (s) | 1H | - | Distinct from H-5; confirms 1,4-substitution (lack of vicinal coupling). |
| Ar-H (2') | 7.60 – 7.65 | Triplet/Singlet | 1H | ~1.8 | Isolated proton on phenyl ring (between Br and pyrazole). |
| Ar-H (4') | 7.40 – 7.45 | Doublet (d) | 1H | ~8.0 | Para to pyrazole; ortho to Br. |
| Ar-H (6') | 7.30 – 7.35 | Doublet (d) | 1H | ~7.8 | Ortho to pyrazole. |
| Ar-H (5') | 7.20 – 7.25 | Triplet (t) | 1H | ~8.0 | Meta proton; often overlaps with CHCl₃ residual peak. |
| iPr-CH | 4.50 – 4.60 | Septet (sept) | 1H | 6.7 | Characteristic methine proton of N-isopropyl group. |
| iPr-CH₃ | 1.50 – 1.60 | Doublet (d) | 6H | 6.7 | Methyl groups of N-isopropyl; intense doublet. |
Note on Assignment: In 1,4-disubstituted pyrazoles, H-3 and H-5 appear as singlets because they are separated by quaternary carbons. A very small cross-ring coupling (
Hz) may sometimes be observed as line broadening, but never as the distinct doublet (Hz) seen in 1,3- or 1,5-isomers.
Structural Causality
-
Deshielding of H-5: The proton at position 5 is adjacent to the pyrrole-like nitrogen (N1), which bears the isopropyl group. The inductive effect of the nitrogen and the steric environment of the isopropyl group typically shift H-5 downfield relative to H-3.
-
Isopropyl Shift: The N-isopropyl methine signal at ~4.55 ppm is diagnostic for N-alkylation. If O-alkylation (rare tautomer trap) occurred, this shift would move significantly downfield (>5.0 ppm).
Part 2: Comparative Analysis – Alternatives & Impurities
The "alternatives" in this context are the regioisomeric impurities formed during synthesis. Distinguishing these is the most critical function of the NMR analysis.
Performance Comparison: Target (1,4) vs. Regioisomers (1,3 / 1,5)
| Feature | Target: 1,4-Isomer | Alternative: 1,3-Isomer | Alternative: 1,5-Isomer |
| Pyrazole Protons | Two Singlets (H3, H5) | Two Doublets (H4, H5) | Two Doublets (H3, H4) |
| Coupling ( | negligible (< 1 Hz) | ~2.0 – 2.5 Hz (Vicinal) | ~1.8 – 2.0 Hz (Vicinal) |
| Shift Difference | |||
| Steric Marker | NOE between iPr-CH and H-5 | NOE between iPr-CH and H-5 | NOE between iPr-CH and H-4 |
Experimental Insight: If you observe a doublet at ~6.5 - 6.8 ppm , you have likely formed the 1,3-isomer . The H-4 proton in 1,3-disubstituted pyrazoles is significantly shielded compared to the H-3/H-5 protons in the 1,4-isomer.
Solvent Comparison: CDCl₃ vs. DMSO-d₆[2]
| Solvent | Resolution | Chemical Shift Effect | Recommendation |
| CDCl₃ | High | Sharp signals; H-5 and H-3 are well-resolved. | Primary Choice. Best for routine confirmation. |
| DMSO-d₆ | Medium | Broadening of H-3/H-5 due to quadrupole relaxation or trace water exchange. | Use only if solubility in CDCl₃ is poor (< 2 mg/mL). |
Part 3: Experimental Protocol
Sample Preparation (Standard)
-
Mass: Weigh 5–10 mg of the dried solid.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).
-
Homogenization: Sonicate for 30 seconds to ensure complete dissolution.
-
Check: If the solution is cloudy, filter through a cotton plug into the NMR tube. Suspended solids cause line broadening that masks the H3/H5 splitting patterns.
-
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zg30 (standard proton)
-
Number of Scans (NS): 16 (sufficient for >5 mg)
-
Relaxation Delay (D1): Set to 2.0 seconds or higher.
-
Reasoning: Aromatic protons and the isopropyl methine have different T1 relaxation times. A short D1 (<1s) will distort integration ratios, making it difficult to confirm the 1:1 ratio between the pyrazole singlets.
-
Part 4: Visualization of Regioselectivity & Logic
The following diagram illustrates the synthetic pathway and the logical decision tree for assigning the correct isomer based on the NMR data provided above.
Caption: Logical workflow for distinguishing the target 1,4-isomer from common regioisomeric impurities using 1H NMR coupling patterns.
References
-
RSC Advances: Synthesis of 1,4-disubstituted pyrazoles via Cu(OAc)2 promoted cycloaddition. (Provides H3/H5 shift data for 1-isopropyl-4-phenylpyrazole). [Link]
-
Journal of Organic Chemistry: Regioselectivity in the N-alkylation of pyrazoles. (Fundamental basis for N1 vs N2 alkylation shifts). [Link]
-
MDPI Molecules: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (Detailed analysis of tautomerism and solvent effects on chemical shifts). [Link]
A Tale of Two Isomers: Unraveling the Reactivity of 3-Bromophenyl vs. 4-Bromophenyl Pyrazoles in Palladium-Catalyzed Cross-Coupling Reactions
For the modern medicinal chemist and process scientist, the subtle dance of atoms in isomeric molecules can mean the difference between a breakthrough therapeutic and a synthetic dead-end. In the vast landscape of heterocyclic chemistry, phenylpyrazoles stand out as privileged scaffolds in drug discovery. The introduction of a bromine atom onto the phenyl ring opens up a world of synthetic possibilities through palladium-catalyzed cross-coupling reactions. However, the seemingly minor shift of this bromine atom from the 4-position to the 3-position can have profound implications for reactivity. This guide delves into the nuanced differences in reactivity between 3-bromophenyl and 4-bromophenyl pyrazole isomers, providing a framework for rational reaction design and optimization.
While direct, head-to-head kinetic studies comparing the reactivity of 3-bromophenyl and 4-bromophenyl pyrazole isomers under identical conditions are not extensively documented in peer-reviewed literature, a robust understanding of fundamental electronic and steric principles allows for a confident, inferential comparison. This guide will leverage these principles, supported by established knowledge of palladium-catalyzed reaction mechanisms, to illuminate the expected disparities in reactivity.
The Decisive Factors: Electronic and Steric Effects at Play
The reactivity of an aryl bromide in popular cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations is primarily dictated by the ease of the initial oxidative addition step. In this rate-determining step for many Suzuki couplings, the palladium(0) catalyst inserts into the carbon-bromine bond.[1][2] The electron density at the carbon atom of the C-Br bond and the steric hindrance around this bond are the two key modulators of this process.
Electronic Effects: A Game of Induction and Resonance
The bromine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I) on the phenyl ring. This effect is distance-dependent and will be felt more strongly at positions closer to the bromine atom. Conversely, bromine also possesses lone pairs of electrons that can participate in resonance, leading to an electron-donating mesomeric effect (+M). The interplay of these two opposing electronic forces, and their influence at the site of the carbon-bromine bond, is crucial.
-
4-Bromophenyl Pyrazole: In this isomer, the bromine atom is at the para position relative to the point of attachment of the pyrazole ring. The electron-withdrawing inductive effect of the bromine atom deactivates the phenyl ring to some extent. The pyrazole ring itself can be considered as either an electron-withdrawing or -donating group depending on the specific pyrazole isomer and its substitution, but it is generally considered to be a π-excessive heterocycle.[3]
-
3-Bromophenyl Pyrazole: Here, the bromine atom is at the meta position relative to the pyrazole ring. The inductive effect of the bromine atom is still at play. However, the resonance effect of the bromine atom does not extend to the meta position. This can lead to a slightly different electronic environment at the C-Br bond compared to the 4-isomer.
The net effect of these electronic factors on the C-Br bond can be subtle. However, for many palladium-catalyzed cross-coupling reactions, electron-withdrawing groups on the aryl halide can accelerate the rate-determining oxidative addition step by making the carbon of the C-Br bond more electrophilic.[4]
Steric Hindrance: The Spatial Argument
Steric hindrance around the C-Br bond can significantly impact the approach of the bulky palladium catalyst.
-
4-Bromophenyl Pyrazole: The bromine atom is located at the most sterically accessible position on the phenyl ring, far from the pyrazole moiety. This allows for an unhindered approach of the palladium catalyst.
-
3-Bromophenyl Pyrazole: The bromine atom is situated closer to the pyrazole ring. Depending on the substitution pattern on the pyrazole ring itself, there could be a degree of steric congestion that impedes the approach of the palladium catalyst. This steric hindrance can be a more decisive factor than the subtle electronic differences.
Comparative Reactivity in Key Cross-Coupling Reactions
Based on the interplay of the electronic and steric factors discussed above, we can predict the relative reactivity of the two isomers in common palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[2] The generally accepted catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[2][5]
Prediction: The 4-bromophenyl pyrazole isomer is expected to exhibit higher reactivity in Suzuki-Miyaura coupling reactions.
Reasoning: The dominant factor here is likely to be steric accessibility. The unhindered nature of the C-Br bond at the 4-position allows for a more facile oxidative addition of the palladium catalyst. While electronic effects can play a role, the difference in electronic environment at the C-Br bond between the meta and para positions is often less impactful than significant steric hindrance.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[6] Similar to the Suzuki coupling, the catalytic cycle is initiated by oxidative addition of the palladium(0) catalyst to the aryl bromide.[7]
Prediction: The 4-bromophenyl pyrazole isomer is again expected to be more reactive in Buchwald-Hartwig amination.
Reasoning: The rationale mirrors that for the Suzuki coupling. The steric accessibility of the C-Br bond in the 4-isomer is the primary driver for a faster rate of oxidative addition. While the nature of the amine and the specific ligand used can significantly influence the reaction outcome, the inherent properties of the aryl bromide substrate play a fundamental role.[8]
Experimental Data Summary (Hypothetical)
| Isomer | Reaction | Typical Yield | Reaction Time | Key Considerations |
| 4-Bromophenyl Pyrazole | Suzuki-Miyaura | Good to Excellent | Shorter | Generally robust and high-yielding. |
| 3-Bromophenyl Pyrazole | Suzuki-Miyaura | Moderate to Good | Longer | May require higher catalyst loading or more forcing conditions. |
| 4-Bromophenyl Pyrazole | Buchwald-Hartwig | Good to Excellent | Shorter | Less sensitive to steric bulk of the amine. |
| 3-Bromophenyl Pyrazole | Buchwald-Hartwig | Moderate to Good | Longer | Yields may be more sensitive to the choice of ligand and amine. |
Experimental Protocols
The following are generalized, yet detailed, starting protocols for performing Suzuki-Miyaura and Buchwald-Hartwig reactions with bromophenyl pyrazole isomers. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary to achieve optimal results for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To couple a bromophenyl pyrazole isomer with an arylboronic acid.
Materials:
-
Bromophenyl pyrazole isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add the bromophenyl pyrazole isomer, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Objective: To couple a bromophenyl pyrazole isomer with a primary or secondary amine.
Materials:
-
Bromophenyl pyrazole isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add the cesium carbonate.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the bromophenyl pyrazole isomer, Pd₂(dba)₃, and Xantphos.
-
Add the anhydrous toluene via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
In the competitive landscape of drug discovery and development, a predictive understanding of isomeric reactivity is invaluable. While the 3-bromophenyl and 4-bromophenyl pyrazole isomers may appear structurally similar, their behavior in palladium-catalyzed cross-coupling reactions is anticipated to differ, primarily due to steric factors. The 4-bromo isomer, with its more accessible reaction site, is predicted to be the more reactive partner in both Suzuki-Miyaura and Buchwald-Hartwig couplings.
For researchers and scientists, this implies that reactions involving the 3-bromo isomer may require more careful optimization, potentially including the screening of more active catalyst systems, bulkier ligands to promote reductive elimination, or higher reaction temperatures. Conversely, the higher reactivity of the 4-bromo isomer makes it a more reliable and versatile building block for rapid library synthesis and scale-up operations.
The principles outlined in this guide provide a solid foundation for approaching the synthesis of substituted phenylpyrazole derivatives. As the field of catalysis continues to evolve, the development of new, highly active palladium catalysts may further diminish the reactivity gap between these and other challenging isomers, opening up even more avenues for chemical innovation.
References
-
Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). Retrieved from [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein J. Org. Chem.2016, 12, 2765–2801. [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). Retrieved from [Link]
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. J. Org. Chem.2024, 89 (17), 11930–11938. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials. J. Mater. Chem.2012, 22, 24270-24281. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 2021, [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc.2023, 14(1), 105. [Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (2014). Retrieved from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem.2018, 14, 980–986. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Retrieved from [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Sci. Rep.2015, 5, 13479. [Link]
-
26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021, July 31). Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2020, 25(21), 4933. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Org. Process Res. Dev.2022, 26(8), 2316–2324. [Link]
-
Hammett equation. (n.d.). In Wikipedia. Retrieved from [Link]
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A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. J. Synth. Chem.2023, 2(4), 213-219. [Link]
-
(PDF) Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials. (2025, August 9). Retrieved from [Link]
-
Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). Retrieved from [Link]
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3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallogr. Sect. E Struct. Rep. Online2011, 67(Pt 10), o2650. [Link]
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In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. Int. J. Multidiscip. Res. Dev.2019, 6(8), 105-110. [Link]
-
Suzuki Coupling. (n.d.). Retrieved from [Link]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Adv.2018, 8, 15535-15547. [Link]
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3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Molbank2024, 2024(1), M1757. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules2020, 25(21), 5184. [Link]
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Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. (2023). Retrieved from [Link]
-
(PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2025, August 21). Retrieved from [Link]
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chin. Chem. Lett.2014, 25(5), 799-802. [Link]
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- 8. researchgate.net [researchgate.net]
The Unambiguous Arbitrator: A Comparative Guide to the Structural Confirmation of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole via X-ray Crystallography
Abstract
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is not merely a confirmatory step but a foundational pillar upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the costly failure of promising candidates. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of novel small molecules, using the synthetic pyrazole derivative, 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole, as a case study. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for routine characterization, this guide will demonstrate the unparalleled and definitive power of single-crystal X-ray crystallography in providing unambiguous structural proof. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of the data obtained from each technique, underscoring the synergistic yet hierarchical relationship between these analytical methods.
Introduction: The Pyrazole Scaffold and the Imperative of Structural Integrity
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Their prevalence stems from their ability to act as versatile pharmacophores, engaging in a variety of interactions with biological targets. The specific substitution pattern on the pyrazole ring dictates its physicochemical properties and biological activity. The title compound, 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole, is a novel synthetic molecule with potential applications in areas such as kinase inhibition or as a synthetic intermediate.[1] The introduction of a 3-bromophenyl group at the 4-position and an isopropyl group at the N1-position creates a unique electronic and steric profile that warrants thorough structural investigation.
Synthesis of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole
The synthesis of 4-aryl pyrazoles is often achieved through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, offers a robust and versatile method for the formation of C-C bonds between a pyrazole core and an aryl group.[4] The proposed synthesis of the title compound involves the Suzuki coupling of 1-isopropyl-4-iodo-1H-pyrazole with 3-bromophenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a microwave vial, add 1-isopropyl-4-iodo-1H-pyrazole (1.0 eq), 3-bromophenylboronic acid (1.2 eq), and cesium carbonate (Cs₂CO₃) (2.5 eq).
-
Solvent Addition: Add a 10:1 mixture of dimethoxyethane (DME) and water.
-
Degassing: Seal the vial and degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Catalyst Addition: Under a nitrogen atmosphere, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Reaction: Heat the reaction mixture to 100 °C in a microwave reactor for 30 minutes.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole as a white solid.
Structural Elucidation: A Comparative Analysis
The following sections detail the experimental protocols for X-ray crystallography, NMR spectroscopy, and mass spectrometry, and compare the data obtained from each technique for the structural confirmation of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole.
Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction provides a three-dimensional map of electron density within a crystal, from which the precise positions of atoms can be determined.[3] This technique is unparalleled in its ability to provide a direct and unambiguous structural determination.
-
Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol or a mixture of ethyl acetate/hexane) is a common method. Place the solution in a small vial, cover with parafilm, and pierce a few small holes to allow for slow solvent evaporation over several days.
-
Crystal Mounting: Carefully select a well-formed, transparent crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head using a cryoprotectant oil.
-
Data Collection: Mount the crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal vibrations and radiation damage. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the fit, resulting in a final, highly accurate molecular structure.
An X-ray crystal structure provides a wealth of information, including:
-
Unambiguous Connectivity: Direct visualization of which atoms are bonded to each other.
-
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, providing insight into bonding and strain.
-
Stereochemistry: Absolute confirmation of stereocenters.
-
Conformation: The precise three-dimensional arrangement of the molecule in the solid state, including torsion angles.
-
Intermolecular Interactions: Visualization of how molecules pack in the crystal lattice, revealing hydrogen bonds, π-π stacking, and other non-covalent interactions.
For 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole, the crystal structure would definitively confirm the substitution pattern on the pyrazole ring and the orientation of the bromophenyl and isopropyl groups.
Case Study: Crystal Structure of the Analogous 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
While a crystal structure for the exact title compound is not publicly available, the structure of the closely related 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde provides an excellent illustrative example.[5]
| Parameter | Value |
| Formula | C₁₆H₁₁BrN₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.6716 (8) |
| b (Å) | 11.4617 (9) |
| c (Å) | 13.8257 (10) |
| α (°) | 113.497 (5) |
| β (°) | 92.753 (6) |
| γ (°) | 93.753 (6) |
| Volume (ų) | 1397.91 (19) |
Table 1: Crystallographic data for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[5]
The structure reveals the dihedral angles between the pyrazole ring and the bromophenyl and phenyl rings, providing precise conformational information that would be impossible to obtain from other techniques.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deducing the Skeleton
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei.[2] 1H and 13C NMR are standard techniques for the characterization of organic molecules.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
1H NMR Acquisition: Acquire a standard proton NMR spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
-
13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum. This typically requires a larger number of scans than a 1H spectrum due to the lower natural abundance of the 13C isotope.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (to identify coupled protons) and HSQC/HMBC (to identify one-bond and multiple-bond C-H correlations).
| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |
| δ (ppm) | Multiplicity |
| 7.85 | s |
| 7.78 | s |
| 7.60 | t, J = 1.8 Hz |
| 7.45 | dt, J = 7.8, 1.4 Hz |
| 7.30 | dt, J = 7.8, 1.4 Hz |
| 7.22 | t, J = 7.8 Hz |
| 4.65 | sept, J = 6.7 Hz |
| 1.55 | d, J = 6.7 Hz |
Table 2: Hypothetical ¹H and ¹³C NMR data for 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole.
The NMR data allows for the deduction of the molecular skeleton. The chemical shifts and coupling patterns of the aromatic protons are consistent with a 1,3-disubstituted benzene ring. The septet and doublet in the aliphatic region are characteristic of an isopropyl group. The two singlets in the aromatic region are indicative of the two protons on the pyrazole ring. While this data strongly supports the proposed structure, it does not definitively rule out other isomers without further, more complex NMR experiments.
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can also provide clues about the molecule's structure.
-
Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) and introduce it into the mass spectrometer via direct infusion or coupled to a liquid chromatograph.
-
Ionization: Use a soft ionization technique, such as electrospray ionization (ESI), to generate molecular ions with minimal fragmentation.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap) to obtain an accurate mass measurement.
-
Molecular Formula Confirmation: The accurate mass of the molecular ion can be used to determine the elemental composition of the molecule. For C₁₂H₁₃BrN₂, the calculated monoisotopic mass of the [M+H]⁺ ion is 265.0395 and 267.0374, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). Observing this characteristic isotopic pattern with the correct mass provides strong evidence for the molecular formula.
-
Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, one can observe characteristic losses of substituents. For the title compound, expected fragmentations would include the loss of the isopropyl group and potentially the bromine atom.
| m/z (calculated) | Ion Formula | Interpretation |
| 265.0395 / 267.0374 | [C₁₂H₁₄BrN₂]⁺ | [M+H]⁺ molecular ion |
| 223.9979 / 225.9959 | [C₉H₈BrN₂]⁺ | Loss of isopropyl radical |
| 185.0500 | [C₁₂H₁₄N₂]⁺ | Loss of Br radical |
Table 3: Predicted major ions in the ESI-HRMS spectrum of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole.
While MS provides crucial information about the molecular weight and elemental composition, it offers limited insight into the connectivity of the atoms. For example, it cannot distinguish between the 3-bromophenyl and 4-bromophenyl isomers.
Comparative Workflow and Data Hierarchy
The structural elucidation of a novel compound is a hierarchical process, with each technique providing a different level of certainty.
Figure 1: A workflow diagram illustrating the hierarchical approach to structural elucidation.
As the diagram illustrates, while MS and NMR provide foundational data, X-ray crystallography serves as the ultimate arbiter, providing the highest level of structural evidence.
Conclusion
The structural confirmation of a novel molecule like 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole is a multi-faceted process that relies on the synergistic use of various analytical techniques. Mass spectrometry provides the essential first step of confirming the molecular weight and elemental composition. NMR spectroscopy then allows for the deduction of the molecular framework and the relative positions of substituents. However, as this guide has detailed, single-crystal X-ray crystallography stands alone in its ability to provide direct, unambiguous, and highly detailed three-dimensional structural information.
For researchers in drug discovery and materials science, embracing X-ray crystallography not as a last resort but as an integral part of the characterization workflow is a critical step toward ensuring the integrity and reproducibility of their scientific findings. The investment in growing high-quality crystals and performing a diffraction experiment pays dividends in the form of absolute certainty, providing a solid foundation upon which to build successful research programs.
References
-
Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). PMC. Retrieved February 14, 2024, from [Link]
-
Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. (n.d.). IUCr Journals. Retrieved February 14, 2024, from [Link]
-
X‐ray single crystal structure of 4 i. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
-
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2012). PMC. Retrieved February 14, 2024, from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. Retrieved February 14, 2024, from [Link]
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters. Retrieved February 14, 2024, from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved February 14, 2024, from [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2024, from [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. Retrieved February 14, 2024, from [Link]
-
X-ray crystal structure of 4c. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
-
Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. (n.d.). ISCA. Retrieved February 14, 2024, from [Link]
-
a guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved February 14, 2024, from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved February 14, 2024, from [Link]
-
1H-Pyrazole, 4-bromo-. (n.d.). NIST WebBook. Retrieved February 14, 2024, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). The Journal of Organic Chemistry. Retrieved February 14, 2024, from [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved February 14, 2024, from [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved February 14, 2024, from [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved February 14, 2024, from [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). MDPI. Retrieved February 14, 2024, from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2024, from [Link]
-
Spectroscopic Methods In Organic Chemistry. (n.d.). Retrieved February 14, 2024, from [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
-
Tables For Organic Structure Analysis. (n.d.). Retrieved February 14, 2024, from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. Retrieved February 14, 2024, from [Link]
-
1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
Sources
Comparative Guide: Elemental Analysis vs. Orthogonal Purity Standards for 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole
Executive Summary & Molecule Profile
In the development of kinase inhibitors and GPCR ligands, 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole serves as a critical scaffold. While High-Performance Liquid Chromatography (HPLC) is the industry standard for determining chromatographic purity (area %), it fails to detect inorganic salts, moisture, and solvent entrapment.
Elemental Analysis (EA)—specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion—remains the gold standard for confirming bulk purity and identity. However, the presence of the bromine atom and the nitrogen-rich pyrazole ring presents unique analytical challenges that often lead to erroneous results if standard protocols are not modified.
This guide objectively compares the classic CHN combustion method against Quantitative NMR (qNMR) to determine the most reliable purity standard for this specific chemotype.
Target Molecule Specifications
| Property | Value |
| IUPAC Name | 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole |
| Molecular Formula | |
| Molecular Weight | 265.15 g/mol |
| Physical State | Solid (Low melting point likely, depending on polymorphism) |
| Critical Interference | Bromine (30.13% by mass) |
Theoretical Composition (The Baseline)
Before any experimental validation, the theoretical baseline must be established. Deviations >0.4% from these values typically indicate >1% impurity or solvent inclusion.
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon (C) | 12 | 12.011 | 144.132 | 54.36% |
| Hydrogen (H) | 13 | 1.008 | 13.104 | 4.94% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 10.57% |
| Bromine (Br) | 1 | 79.904 | 79.904 | 30.13% |
Comparative Methodology: CHN Combustion vs. qNMR
Method A: Optimized CHN Combustion (The Traditional Standard)
Standard combustion analysis often fails for this molecule because the high bromine content (30%) can "poison" standard catalysts or form volatile bromine gases that interfere with
-
The Challenge: Halogens can pass through the reduction tube, reacting with the TCD (Thermal Conductivity Detector) filaments or causing high nitrogen readings due to spectral overlap or incomplete reduction of nitrogen oxides (
). -
The Solution: The use of Tungstic Anhydride (
) or Silver Tungstate on Magnesium Oxide is mandatory to trap bromine.
Method B: Quantitative NMR (The Modern Orthogonal)
qNMR offers absolute quantification without requiring a reference standard of the analyte itself. It is unaffected by the bromine atom's interference.[1]
-
The Challenge: Finding an internal standard (IS) that does not overlap with the pyrazole protons or the isopropyl septet.
-
The Solution: Use of 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid as the IS.
Comparison Matrix
| Feature | Method A: Optimized CHN | Method B: qNMR ( | Method C: HPLC-UV |
| Scope | Bulk Purity (Solvents + Inorganics) | Absolute Content (Organic only) | Relative Purity (Chromophores only) |
| Bromine Impact | High (Requires Scavengers) | None | None |
| Sample Req. | 2–5 mg (Destructive) | 5–10 mg (Recoverable) | <1 mg (Destructive) |
| Precision | ±0.3% (Absolute) | ±1.0% (Relative) | ±0.1% (Precision, not Accuracy) |
| Blind Spots | Cannot ID specific impurities | Inorganic salts invisible | Salts/Water/Solvents invisible |
Experimental Protocols
Protocol 1: Bromine-Resistant CHN Analysis
Objective: Accurate determination of %C, %H, %N in the presence of 30% Br.
-
Drying: Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours to remove isopropyl alcohol or ethyl acetate residues from synthesis.
-
Weighing: Weigh 2.000–2.500 mg of sample into a Tin (Sn) capsule .
-
Note: Tin is preferred over silver for flash combustion, but for high-halogen samples, ensure the combustion aid is added.
-
-
Additive: Add 5–10 mg of Tungstic Anhydride (
) directly into the capsule.-
Mechanism:[2]
acts as a combustion aid and helps retain the bromine in the ash layer, preventing it from entering the gas phase as volatile .
-
-
Scrubbing: Ensure the reduction tube contains Silver Wool heated to ~600°C.
-
Mechanism:[2]
. This traps any escaping halogen gas.
-
-
Combustion: Run at 980°C with Oxygen boost time set to 5 seconds.
Protocol 2: qNMR Setup for Pyrazoles
Objective: Absolute purity determination using Internal Standard (IS).
-
Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-
.-
Why:
may cause peak broadening due to the quadrupolar relaxation of Bromine or H-bonding of the pyrazole NH. DMSO sharpens the NH signal.
-
-
Internal Standard: Add 5.0 mg of Maleic Acid (Traceable Standard).
-
Resonance: Maleic acid singlet appears at
6.2 ppm, usually distinct from the aromatic region (7.0–8.0 ppm) and isopropyl methyls (1.5 ppm).
-
-
Acquisition:
-
Pulse Angle: 90°
-
Relaxation Delay (
): 60 seconds (Critical: must be of the slowest proton). -
Scans: 64.
-
-
Calculation:
(Where =Integral, =# of protons, =Molar Mass, =Weighed mass)
Visualizations
Diagram 1: The Analytical Logic Flow
This decision tree guides the researcher on when to rely on EA versus qNMR for this brominated scaffold.
Caption: Decision matrix for selecting the appropriate purity standard based on sample form and interference risks.
Diagram 2: The Combustion & Trapping Mechanism
Visualizing why standard EA fails without modification.
Caption: Schematic of the modified combustion train required to prevent Bromine from interfering with Nitrogen detection.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Microanalysis of Halogenated Compounds. (2023). Rigaku Technical Notes on XRF and Combustion. Link
-
Webster, G. K., & Kumar, S. (2014).[3] Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry. Link
-
Thermo Fisher Scientific. (2018). Determination of Bromine via Combustion Ion Chromatography. Application Note 72345. Link (Note: Adapted from beverage analysis to general organic combustion principles).
Sources
Safety Operating Guide
Operational Guide: Disposal & Handling of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole
[1]
Executive Summary: The "Halogen Rule"
Immediate Action Required: Do NOT dispose of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole (or its solutions) in general organic waste or non-halogenated solvent streams.[1]
This compound contains a bromine atom attached to an aromatic ring.[1] Upon combustion in standard waste incinerators (typically operating at ~850°C), this structure can generate hydrogen bromide (HBr) and potentially brominated dioxins.[1] Therefore, it must be segregated into a Halogenated Waste Stream destined for high-temperature incineration (>1100°C) with acid gas scrubbing.[1]
Chemical Profile & Hazard Identification
Understanding the molecule dictates the disposal method. The pyrazole core is generally stable, but the bromophenyl substituent defines the waste classification.
| Property | Description | Disposal Implication |
| Chemical Name | 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole | Halogenated Organic |
| Molecular Formula | C₁₂H₁₃BrN₂ | Contains Bromine (Br) |
| Physical State | Solid (likely off-white powder) | Dust control required during transfer |
| Key Hazards | Irritant (Skin/Eye/Resp), Acute Tox. 4 | PPE: Nitrile gloves, safety glasses, fume hood |
| Combustion Products | NOx, COx, HBr | Requires Scrubber-Equipped Incinerator |
The Self-Validating Segregation System
To ensure compliance and safety, implement a "Point-of-Generation" segregation system.[1] This prevents the costly and dangerous contamination of bulk non-halogenated waste.
Logic of Segregation[2]
-
Cost Control: Halogenated waste disposal is significantly more expensive than non-halogenated waste.[1][2] Mixing 1g of this brominated compound into a 20L drum of acetone renders the entire drum "Halogenated Waste."
-
Safety: Preventing the formation of acidic vapors in storage and incineration.[1]
Decision Matrix: Waste Stream Classification
Figure 1: Decision matrix for segregating brominated pyrazole waste. Note that even if dissolved in a non-halogenated solvent (like DMSO), the presence of the solute mandates a Halogenated Waste classification.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired stocks, weighing boat residues, spill cleanup solids.[1]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar.
-
Labeling: Attach a hazardous waste tag immediately.[1]
-
Closure: Screw cap tightly. Do not use Parafilm as a primary seal.[1]
Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)
Applicability: Mother liquors, NMR tube contents, HPLC effluent.[1]
-
Compatibility Check: Ensure the collection carboy is HDPE or Glass.[1] Avoid metal containers (steel/aluminum) as brominated compounds can degrade or react with metals over time, especially if moisture is present (forming hydrobromic acid).[1]
-
Segregation: Pour into the container marked "HALOGENATED SOLVENTS."
-
Warning: If you dissolved the compound in Methanol or DMSO, you must still put it in the Halogenated container.[1]
-
-
Volume Recording: Log the approximate volume added to the waste manifest.
Protocol C: Contaminated Debris
Applicability: Syringes, needles, TLC plates, gloves.[1]
Emergency Response: Spills & Exposure[8]
Pre-requisite: Spill kit must contain nitrile gloves, absorbent pads, and a scoop/brush.[1]
Figure 2: Workflow for safely managing a spill of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole.
Regulatory Compliance & Grounding
US EPA (RCRA)
While this specific compound may not be explicitly "P-Listed" or "U-Listed" by name, it falls under the "Cradle-to-Grave" management requirements.[1]
-
Waste Code: If dissolved in halogenated solvents, the mixture often carries F001/F002 codes.[1]
-
Characteristic: If the pure solid is discarded, it must be evaluated for toxicity.[1] Best practice dictates treating it as Hazardous Waste regardless of specific testing due to the halogen content.[1]
EU Directive (Industrial Emissions)[9][10]
-
Incineration Standard: EU regulations require that waste containing >1% halogenated organic substances (expressed as chlorine) be incinerated at a minimum of 1100°C for at least 2 seconds to ensure the destruction of dioxin precursors [1].[1]
Container Compatibility Table
| Material | Compatibility | Notes |
| HDPE Plastic | Excellent | Preferred for liquid waste storage.[1] |
| Glass (Amber) | Excellent | Preferred for pure solid storage.[1] |
| Stainless Steel | Poor | Avoid.[1][3] Potential for pitting corrosion if HBr forms.[1] |
| Aluminum | Dangerous | Strictly Avoid. Aluminum can react violently with some alkyl/aryl halides.[1] |
References
-
European Commission . Directive 2010/75/EU on Industrial Emissions (integrated pollution prevention and control).[1] Article 50, Paragraph 2.[1] Link
-
US Environmental Protection Agency (EPA) .[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Link
-
Cornell University EHS . Chemical Waste Disposal: Halogenated Solvents. Link
-
Fisher Scientific . Safety Data Sheet: 1-(3-Bromophenyl)-1H-pyrazole (Analogous Structure). Link
Personal protective equipment for handling 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole
Comprehensive Safety & Handling Guide: 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole
This document provides a detailed operational and safety framework for the handling and disposal of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole. As a brominated heterocyclic compound, this substance requires rigorous safety protocols to mitigate potential health risks to laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that prioritize safety and scientific integrity.
Hazard Assessment and Risk Profile
Anticipated Hazard Classifications (based on analogues):
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
The presence of the bromophenyl group classifies this compound as a halogenated organic, necessitating special considerations for handling and waste disposal to prevent environmental release and formation of toxic combustion byproducts.[5][6]
Engineering Controls: The First Line of Defense
Before any personal protective equipment is selected, robust engineering controls must be in place. These controls are designed to minimize exposure by containing the hazard at its source.
-
Chemical Fume Hood: All handling of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole, including weighing, transfers, and reactions, must be conducted inside a properly functioning chemical fume hood.[7] This minimizes the concentration of vapors and potential dust in the work area.
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure air quality and prevent the accumulation of fugitive emissions.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed within the immediate work area.[4][7] Regular functionality checks of this equipment are mandatory.
Personal Protective Equipment (PPE): A Mandated Barrier
PPE is the final barrier between the researcher and the chemical. Selection must be based on a thorough risk assessment. The following table outlines the required PPE for handling this compound.
| Protection Area | Required PPE | Specification & Rationale |
| Eye & Face | Chemical Splash Goggles & Face Shield | Goggles: Must meet ANSI Z87.1 standards and provide a complete seal around the eyes to protect against splashes and dust.[8] Face Shield: Required when handling larger quantities (>1 liter) or during operations with a higher risk of splashing, to be worn over goggles.[8] |
| Hand | Chemical-Resistant Gloves | Type: Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as Viton® or a flexible laminate (e.g., Silver Shield®) are recommended due to the halogenated nature of the compound.[9] Practice: Always inspect gloves for tears or punctures before use. Double-gloving is recommended for added protection. Wash hands thoroughly after removing gloves.[6] |
| Body | Flame-Resistant Laboratory Coat | A fully-buttoned, flame-resistant lab coat is required to protect against skin contact and small splashes.[8] It should be worn at all times in the laboratory. |
| Respiratory | NIOSH-Approved Respirator (as needed) | When Required: If there is a risk of generating aerosols or dusts outside of a fume hood, or in the event of a spill or ventilation failure. Type: A minimum of an N95-rated respirator for particulates. For vapors, an air-purifying respirator with organic vapor cartridges is necessary. All respirator use must comply with a formal respiratory protection program under OSHA 29 CFR 1910.134.[10] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is critical for minimizing risk. The following protocol outlines the safe handling of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole from preparation to cleanup.
Workflow for Handling 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole
Caption: Standard operating workflow for handling the target compound.
Detailed Steps:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is on and the sash is at the appropriate height.
-
Gather all necessary materials (glassware, spatulas, solvents) and place them inside the fume hood to minimize traffic in and out of the containment area.
-
-
Weighing and Transfer:
-
Perform all weighing operations on a balance located inside the fume hood or in a ventilated balance enclosure.
-
Use a disposable weigh boat or paper.
-
Carefully transfer the solid to the reaction vessel, avoiding the creation of dust.
-
-
Reaction Setup:
-
Add solvents and other reagents slowly to prevent splashing or exothermic reactions.
-
Keep the reaction vessel capped or covered to the extent possible during the experiment.
-
-
Post-Reaction & Cleanup:
-
Once the experiment is complete, allow the apparatus to cool to room temperature.
-
Decontaminate all non-disposable equipment that came into contact with the compound. A preliminary rinse with a suitable organic solvent (e.g., ethanol or acetone), collected as halogenated waste, is recommended before standard washing.
-
Wipe down the interior surfaces of the fume hood with an appropriate solvent and absorbent pads. Dispose of pads as solid hazardous waste.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is crucial.
Emergency Response Decision Tree
Caption: Decision-making guide for emergency incidents.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If symptoms such as coughing or shortness of breath persist, seek medical attention.
-
Ingestion: If the substance is swallowed, rinse the mouth thoroughly with water.[1] Do not induce vomiting. Seek immediate medical attention and provide the SDS or chemical label to the medical personnel.[11]
-
Small Spill (inside a fume hood): Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[12] Scoop the material into a labeled, sealed container for hazardous waste disposal. Clean the area with a suitable solvent.
-
Large Spill: Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Plan
Disposal of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole and its associated waste must be handled in accordance with local, state, and federal regulations for hazardous waste. As a halogenated organic compound, it requires specific disposal streams.[6][13]
-
Solid Waste:
-
Chemical: Unused or expired 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole.
-
Contaminated Materials: Used gloves, weigh papers, absorbent pads, and other contaminated disposable items.
-
Procedure: Collect all solid waste in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."[14]
-
-
Liquid Waste:
-
Reaction Mixtures: Solutions containing the compound.
-
Solvent Rinses: Solvents used to decontaminate glassware.
-
Procedure: Collect all liquid waste in a sealed, compatible container (e.g., polyethylene) labeled "Halogenated Organic Liquid Waste."[9] Do not mix with non-halogenated waste. Ensure containers are kept closed when not in use.[9]
-
-
General Guidelines:
-
Segregation: Never mix halogenated waste with other waste streams like non-halogenated organics, acids, or bases.[9]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents.
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
-
Pickup: Arrange for waste pickup through your institution's EHS department. Do not dispose of this chemical down the drain.[6]
-
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole, ensuring a safe laboratory environment while maintaining the integrity of their scientific work.
References
- Vertex AI Search. (2025, October 20).
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- United States Environmental Protection Agency. (1983, December).
- MilliporeSigma. (2026, January 6).
- BenchChem. (2025, December).
- Science Forum For Lab Technicians. (2008, October 22).
- National Institutes of Health (NIH), PubChem. 4-Bromopyrazole.
- Fisher Scientific. (2025, December 20). Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole.
- Fluorochem. (2024, December 19). Safety Data Sheet - 4-(2-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE.
- Fisher Scientific. (2009, November 16). Safety Data Sheet - 3-(3-Bromophenyl)-1-methyl-1H-pyrazole.
- CIRS Group. (2020, May 11). Compliance of Personal Protective Equipment (PPE)
- CIRS Group. (2020, April 30). Personal Protective Equipment (PPE) must Comply with EU REACH.
- Safety Data Sheet. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone.
- CymitQuimica. (2025, November 7).
- ICL-IP Terneuzen. (n.d.). Processing bromine containing waste streams.
- Braun Research Group. (n.d.).
- GOV.UK. (2022, May 15). Bromine: incident management.
- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet - 3-Amino-4-bromo-1-methyl-1H-pyrazole.
- MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Indian Chemical Council (ICC). (2019, March 18). Bromine Safety Handbook.
- Braun Research Group. (n.d.).
- Alliancesafety.com. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Coverguard. (n.d.).
- eCFR. (2000, December 26).
- Occupational Safety and Health Administration (OSHA). (n.d.). 1910.
- Compliance Gate. (2023, May 21). Personal Protective Equipment (PPE)
- Tradavo Compliance. (2024, May 5). EU Regulation on personal protective equipment - A guide.
Sources
- 1. fishersci.com [fishersci.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. dollycorporation.com [dollycorporation.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 14. chemtalk.com.au [chemtalk.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
